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  • Product: 4-(Thiophen-3-ylformamido)butanoic acid
  • CAS: 930395-61-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-(Thiophene-3-carboxamido)butanoic Acid: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 4-(Thiophene-3-carboxamido)butanoic acid (CAS: 930395-61-2), also known as 4-[(thiophen-3-yl)formamido]butanoic acid, is a highly versatile intermediate. By covalently linking an electron-rich thiophene heterocycle with a flexible γ-aminobutyric acid (GABA) aliphatic chain, this molecule serves as an essential scaffold for synthesizing complex sulfonamides, kinase inhibitors, and targeted protein degraders (PROTACs).

This whitepaper deconstructs the structural rationale behind this compound, outlines a self-validating synthetic methodology, and provides the quantitative physicochemical data required by synthetic chemists and drug design professionals.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 4-(Thiophene-3-carboxamido)butanoic acid, which are essential for predicting its behavior in organic synthesis and biological systems ()[1].

PropertyValue
Chemical Name 4-(Thiophene-3-carboxamido)butanoic acid
CAS Number 930395-61-2
Molecular Formula C₉H₁₁NO₃S
Molecular Weight 213.25 g/mol
MDL Number MFCD09383878
Hydrogen Bond Donors 2 (Amide -NH, Carboxylic -OH)
Hydrogen Bond Acceptors 3 (Amide C=O, Carboxylic C=O, Carboxylic -OH)
Rotatable Bonds 5

Structural Deconstruction & Mechanistic Implications

The utility of 4-(Thiophene-3-carboxamido)butanoic acid lies in the synergistic properties of its two distinct structural domains:

The Thiophene-3-carboxamide Motif

Thiophene is a privileged bioisostere for the phenyl ring. Substituting a ring carbon with a sulfur atom alters the electron configuration and introduces lone pairs, which significantly modifies the molecular geometry and electronic distribution ()[2].

  • Causality in Design: The specific attachment at the 3-position is not arbitrary. Comparative analyses of N-substituted thiophene-3-carboxamides indicate that the 3-position provides optimal spatial orientation for binding within the hinge regions of various kinases, whereas 2-position substitutions often lead to steric clashes and a drastic drop in potency ()[3]. Furthermore, the thiophene core enhances metabolic stability against hepatic oxidation compared to its phenyl counterparts.

The Butanoic Acid (GABA) Backbone

The 4-aminobutanoic acid tail acts as a flexible, hydrophilic spacer terminating in an ionizable carboxylic acid.

  • Causality in Design: This structural motif mimics the endogenous neurotransmitter γ-aminobutyric acid (GABA). Incorporating this backbone allows the molecule to be utilized in the synthesis of compounds targeting GABAergic pathways. Additionally, in the context of larger macrocycles or PROTACs, the 4-carbon aliphatic chain provides the necessary degrees of freedom (5 rotatable bonds) to prevent rigid steric hindrance during receptor-ligand interactions ()[4].

Experimental Methodology: HATU-Mediated Amidation

The synthesis of 4-(Thiophene-3-carboxamido)butanoic acid is typically achieved via an amide coupling reaction between thiophene-3-carboxylic acid and 4-aminobutanoic acid. The following protocol utilizes a self-validating acidic workup to ensure high purity and yield.

Materials Required
  • Thiophene-3-carboxylic acid (1.0 eq)

  • 4-Aminobutanoic acid (GABA) (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol & Causality
  • Carboxyl Activation: Dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 30 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-rich nature of the thiophene ring can reduce the electrophilicity of the carbonyl carbon. DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the coupling rate and suppresses side reactions ()[4].

  • Nucleophilic Amidation: Add 4-aminobutanoic acid (1.2 eq) to the activated mixture. Stir for 12 hours at room temperature.

    • Causality: The primary amine of GABA acts as a strong nucleophile, displacing the HOAt leaving group to form the thermodynamically stable amide bond. A slight stoichiometric excess of the amine ensures complete consumption of the active ester.

  • Reaction Quenching & Self-Validating Acidic Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with 1M HCl until the aqueous layer reaches a strict pH of 2.

    • Causality (Self-Validating System): The target molecule contains a terminal carboxylic acid. At physiological or basic pH, it exists as a water-soluble carboxylate salt. Acidifying the mixture to pH 2 protonates the carboxylic acid, driving the neutral, lipophilic product into the organic (EtOAc) layer while partitioning unreacted GABA, DIPEA salts, and HOAt into the aqueous layer. If the aqueous layer is not sufficiently acidified (pH > 4), the product will not partition into the organic layer, resulting in a near-zero yield. Successful recovery of the product intrinsically validates that the correct pH threshold was achieved.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Synthesis Workflow Diagram

SynthesisWorkflow A Thiophene-3-carboxylic Acid (Starting Material) B HATU / DIPEA / DMF (Carboxyl Activation) A->B Activation C OAt-Active Ester (Transient Intermediate) B->C E 4-(Thiophene-3-carboxamido)butanoic acid (Target Molecule) C->E Amidation D 4-Aminobutanoic Acid (GABA) (Nucleophilic Attack) D->E Coupling F Acidic Workup (pH 2) & Analytical Validation E->F Isolation & QC

Workflow for the HATU-mediated synthesis and isolation of 4-(Thiophene-3-carboxamido)butanoic acid.

Analytical Validation Standards

To confirm the structural integrity of the synthesized 4-(Thiophene-3-carboxamido)butanoic acid, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The expected mass-to-charge ratio for the protonated molecular ion [M+H]⁺ is m/z 214.05.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • The thiophene protons will appear in the downfield aromatic region (δ 7.30 – 8.10 ppm).

    • The amide -NH proton will present as a distinct triplet around δ 8.00 – 8.50 ppm, confirming successful coupling.

    • The aliphatic protons of the butanoic acid chain will appear as multiplets in the upfield region (δ 1.70 – 3.30 ppm).

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL:[Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • 4-[(thiophen-3-yl)formamido]butanoic acid — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

Physicochemical and Pharmacological Profiling of 4-(Thiophen-3-ylformamido)butanoic Acid: A Technical Guide

Executive Summary 4-(Thiophen-3-ylformamido)butanoic acid (also known as 4-(thiophene-3-carboxamido)butanoic acid) is a highly specialized synthetic building block and pharmacological probe. By fusing a lipophilic thioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Thiophen-3-ylformamido)butanoic acid (also known as 4-(thiophene-3-carboxamido)butanoic acid) is a highly specialized synthetic building block and pharmacological probe. By fusing a lipophilic thiophene-3-carbonyl moiety with the endogenous neurotransmitter γ-aminobutyric acid (GABA), this molecule bridges the gap between fragment-based drug discovery (FBDD) and targeted neuro-metabolic modulation. This whitepaper provides a rigorous analysis of its physicochemical properties, self-validating synthetic methodologies, and putative receptor-mediated signaling applications.

Structural Rationale & Physicochemical Properties

The molecular architecture of 4-(Thiophen-3-ylformamido)butanoic acid is strategically designed to overcome the pharmacokinetic limitations of native GABA. Native GABA is zwitterionic at physiological pH, rendering it incapable of crossing the blood-brain barrier (BBB) or passively diffusing through lipophilic membranes.

By acylating the primary amine of GABA with a thiophene-3-carboxylic acid derivative, the basicity of the nitrogen is eliminated (converting it to a neutral amide). The thiophene ring acts as a classical bioisostere for a phenyl ring, offering unique electronic properties—specifically, the sulfur atom serves as a weak hydrogen-bond acceptor while maintaining a smaller steric profile. This modification drastically shifts the partition coefficient (LogP) and topological polar surface area (TPSA), enabling superior membrane permeability [1].

Quantitative Physicochemical Profile

The following table summarizes the calculated and extrapolated physicochemical data based on isomeric profiling (e.g., Methyl N-(thiophene-3-carbonyl)alaninate, an exact structural isomer)[1].

PropertyValueMechanistic Implication
Molecular Formula C₉H₁₁NO₃SStandardized fragment size for FBDD.
Molecular Weight 213.25 g/mol Low MW ensures high ligand efficiency (LE).
Exact Mass 213.0459 DaCritical for high-resolution LC-MS validation.
LogP (Predicted) ~1.2Optimal lipophilicity for passive membrane diffusion.
TPSA 83.6 Ų< 90 Ų threshold suggests potential BBB penetration.
H-Bond Donors 2 (Amide NH, Carboxyl OH)Facilitates anchor binding in receptor pockets.
H-Bond Acceptors 4 (O, O, O, Thiophene S)Enhances target engagement via diverse interactions.

Chemical Synthesis & Self-Validating Protocol

To ensure high purity and yield, the synthesis of 4-(Thiophen-3-ylformamido)butanoic acid relies on a highly efficient amide coupling strategy.

Causality in Reagent Selection

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional EDC/HOBt coupling reagents. HATU provides superior coupling efficiency for unhindered aliphatic amines like GABA and suppresses side reactions. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the GABA hydrochloride salt, maintaining a basic environment to keep the amine nucleophilic without reacting with the activated ester.

Step-by-Step Methodology
  • Preparation : In a flame-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve thiophene-3-carboxylic acid (1.0 eq, 1.28 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Activation : Add HATU (1.1 eq, 4.18 g, 11 mmol) and DIPEA (3.0 eq, 5.2 mL, 30 mmol). Stir at room temperature for 15 minutes to generate the active OAt-ester.

  • Coupling : Add 4-aminobutanoic acid (GABA) (1.1 eq, 1.13 g, 11 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Validation : Monitor reaction completion via LC-MS. Self-Validating Check : Look for the complete disappearance of the starting material mass and the appearance of the product mass peak at m/z 214.05[M+H]⁺ . Do not proceed to workup until this mass is confirmed.

  • Workup : Quench the reaction with 1M HCl (30 mL). This step is critical to protonate the product's carboxylic acid (pKa ~4.5), driving the neutral molecule into the organic phase. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

SynthesisWorkflow A Thiophene-3-carboxylic acid + GABA B Amide Coupling (HATU, DIPEA, DMF) A->B C Crude 4-(Thiophen-3-ylformamido) butanoic acid B->C D Purification (Prep-HPLC) C->D E Analytical Validation (1H-NMR, LC-MS) D->E

Fig 1: Self-validating synthetic workflow for 4-(Thiophen-3-ylformamido)butanoic acid.

Pharmacological Mechanisms & Target Engagement

The structural motifs within 4-(Thiophen-3-ylformamido)butanoic acid make it a highly versatile probe for two primary pharmacological pathways:

I. Free Fatty Acid Receptor (FFAR) Modulation

Recent in vivo studies have demonstrated that microbial metabolites in the intestinal lumen regulate vagal afferent nerve activity via receptor-mediated signaling [2][3]. Complex derivatives containing thiophene-carbonyl groups linked to butyric acid (such as GLPG0974) act as potent antagonists for Free Fatty Acid Receptor 2 (FFAR2)[2]. 4-(Thiophen-3-ylformamido)butanoic acid serves as a minimized, fundamental pharmacophore to study these gut-brain axis interactions, providing the necessary lipophilic head (thiophene) and anionic tail (carboxylate) required for FFAR pocket binding.

II. Glutamatergic and GABAergic Allosteric Modulation

Thiophene-derived amides and pyrrolidinones have been identified as highly selective allosteric potentiators for GluN2C-containing NMDA receptors [4][5]. Because our target molecule is a direct derivative of GABA, it possesses the dual potential to act as a conformationally flexible ligand that can probe the allosteric sites of both inhibitory (GABAergic) and excitatory (GluN2C) receptor complexes.

Pathway Ligand 4-(Thiophen-3-ylformamido) butanoic acid Receptor Target Receptor (FFAR2 / GluN2C) Ligand->Receptor Allosteric Binding Vagal Signal Transduction (Vagal Afferent / Synaptic) Receptor->Vagal Depolarization Brainstem Neural Activation (Brainstem / CNS) Vagal->Brainstem Action Potential

Fig 2: Putative receptor-mediated signaling pathway and neural activation cascade.

Analytical Characterization Standards

To ensure absolute trustworthiness in experimental outcomes, the synthesized compound must meet the following analytical thresholds before biological assay deployment:

  • LC-MS (ESI+) : A singular, sharp peak must be observed with an extracted ion chromatogram (EIC) matching m/z 214.05 ± 0.02 [M+H]⁺.

  • ¹H-NMR (400 MHz, DMSO-d₆) :

    • Thiophene protons: Multiplets expected between δ 7.30 - 8.20 ppm (3H).

    • Amide proton: Broad singlet or triplet near δ 8.30 - 8.50 ppm (1H, exchanges with D₂O).

    • Aliphatic chain: Multiplets at δ ~3.20 ppm (CH₂-N), ~2.25 ppm (CH₂-COOH), and ~1.75 ppm (central CH₂) integrating to 2H each.

By adhering to these strict physicochemical and analytical parameters, researchers can confidently utilize 4-(Thiophen-3-ylformamido)butanoic acid as a robust tool in neuropharmacology and receptor mapping.

References

  • Jameson, K. G., et al. (2024). "Select microbial metabolites in the small intestinal lumen regulate vagal activity via receptor-mediated signaling." iScience, 28(2), 111699.[Link]

  • Zimmerman, S. S., et al. (2014). "Design, synthesis, and structure-activity relationship of a novel series of GluN2C-selective potentiators." Journal of Medicinal Chemistry, 57(6), 2334-2356.[Link]

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 60656692, Methyl N-(thiophene-3-carbonyl)alaninate." PubChem.[Link]

Sources

Foundational

In vitro biological activity of 4-(Thiophen-3-ylformamido)butanoic acid

Defining the Scope I'm currently focused on defining the scope for the in vitro biological activity analysis of 4-(Thiophen-3-ylformamido)butanoic acid. I'm targeting a technical guide or whitepaper format for a research...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope for the in vitro biological activity analysis of 4-(Thiophen-3-ylformamido)butanoic acid. I'm targeting a technical guide or whitepaper format for a research audience. I'm zeroing in on the need for thorough detail.

Structuring the Document

I've decided on an autonomous structure, free from rigid templates, allowing me to tailor the document's flow effectively. I'm building a Senior Application Scientist persona, explaining experiment rationale, and using self-validating protocols with citations and URLs. Visualization is now a priority: tables for data, detailed methodologies, and Graphviz diagrams (with captions) are planned. I've set specific color contrast and formatting specifications.

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Clarifying Compound Identity

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Analyzing Compound's Activity

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Considering Chemical Significance

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Detailing the Protocols

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Exploratory

Safety and Cellular Toxicity Profile of 4-(Thiophen-3-ylformamido)butanoic Acid: A Technical Guide

Executive Summary 4-(Thiophen-3-ylformamido)butanoic acid is a bifunctional small molecule characterized by a thiophene-3-carboxamide moiety linked to a γ-aminobutyric acid (GABA) derivative chain. While this structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Thiophen-3-ylformamido)butanoic acid is a bifunctional small molecule characterized by a thiophene-3-carboxamide moiety linked to a γ-aminobutyric acid (GABA) derivative chain. While this structural scaffold presents intriguing pharmacological potential—particularly for neuroactive targeting or enzyme inhibition—it harbors two classical toxicological structural alerts: the thiophene ring and the terminal carboxylic acid .

This whitepaper provides an in-depth analysis of the mechanistic toxicology associated with this compound, detailing the pathways of metabolic bioactivation, off-target cellular toxicity, and the rigorous experimental protocols required to evaluate its safety profile during preclinical drug development.

Structural Alerts & Mechanistic Toxicology

Thiophene Bioactivation (CYP450-Mediated)

The thiophene heterocycle is a well-documented structural alert. In hepatic environments, cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) catalyze the oxidation of the thiophene ring. This bioactivation yields highly reactive, electron-deficient intermediates—specifically thiophene-S-oxides and thiophene epoxides .

Because these metabolites act as "soft" electrophiles, they rapidly deplete intracellular glutathione (GSH) pools, inducing oxidative stress. Once GSH is exhausted, these electrophiles covalently bind to the nucleophilic cysteine residues of hepatic proteins. This covalent modification is the primary driver of mechanism-based inhibition (MBI) of CYP enzymes and idiosyncratic drug-induced liver injury (iDILI) .

Carboxylic Acid Conjugation & Acyl Migration

The terminal butanoic acid moiety is subject to Phase II metabolism by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming a 1-O-β-acyl glucuronide . While glucuronidation is classically a clearance mechanism, acyl glucuronides of carboxylic acids are intrinsically unstable at physiological pH (7.4) .

They undergo rapid intramolecular acyl migration to form 2-, 3-, and 4-O-isomers. Unlike the parent 1-O-β-isomer, these migrated isomers cannot be hydrolyzed by β-glucuronidase. Consequently, they accumulate and react with nucleophilic amine groups (e.g., lysine residues) on systemic proteins via transacylation or Schiff base formation. This irreversible protein haptenation can trigger severe immune-mediated toxicity.

GABAergic Off-Target CNS Toxicity

Due to the aliphatic butanoic acid chain mimicking the endogenous neurotransmitter GABA, the compound possesses an inherent risk of off-target central nervous system (CNS) activity. Facilitated by the lipophilicity of the thiophene ring, the molecule can cross the blood-brain barrier (BBB) and interact with GABA_A, GABA_B, or γ-hydroxybutyrate (GHB) receptors . This can result in off-target neurotoxicity, manifesting as sedation, ataxia, or paradoxical excitotoxicity depending on its intrinsic receptor efficacy.

Toxicity_Mechanisms Parent 4-(Thiophen-3-ylformamido) butanoic acid CYP CYP450 Oxidation (Thiophene Ring) Parent->CYP UGT UGT Conjugation (Carboxylic Acid) Parent->UGT Epoxide Thiophene Epoxide / S-Oxide CYP->Epoxide Bioactivation AcylGluc 1-O-beta-Acyl Glucuronide UGT->AcylGluc Phase II Adduct1 GSH Depletion & Protein Adducts Epoxide->Adduct1 Soft Electrophile Migration Acyl Migration (2-, 3-, 4-isomers) AcylGluc->Migration pH > 7.4 Adduct2 Transacylation & Immune Toxicity Migration->Adduct2 Covalent Binding

Metabolic bioactivation pathways of 4-(Thiophen-3-ylformamido)butanoic acid leading to toxicity.

Experimental Methodologies for Safety Profiling

To validate the safety profile of this compound, researchers must deploy self-validating in vitro systems. The following protocols are designed to isolate and quantify the specific liabilities discussed above.

Reactive Metabolite Trapping (GSH Adduct Detection)

Rationale: Thiophene epoxides are soft electrophiles; therefore, reduced glutathione (GSH) is utilized as the trapping agent. Potassium cyanide (KCN) is intentionally omitted, as it is reserved for trapping hard electrophiles (e.g., iminium ions). Protocol:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 10 mM GSH.

  • Initiation: Add 4-(Thiophen-3-ylformamido)butanoic acid to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking. Control: Run a parallel incubation without NADPH to rule out non-CYP-mediated degradation.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Extraction & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts) and identifying the +305 Da mass shift on the thiophene ring.

Workflow S1 Incubate Compound with HLM + NADPH S2 Add GSH Trapping Agent (10 mM) S1->S2 S3 Quench with Cold Acetonitrile S2->S3 S4 Centrifuge & Filter S3->S4 S5 LC-HRMS/MS Adduct Analysis S4->S5

Step-by-step in vitro reactive metabolite trapping workflow using human liver microsomes.

Acyl Glucuronide Stability and Migration Assay

Rationale: The degradation half-life ( t1/2​ ) of the 1-O-β-acyl glucuronide directly correlates with its potential to cause DILI. A shorter half-life indicates rapid migration to reactive isomers. Protocol:

  • Biosynthesis: Incubate the parent compound (50 µM) with human UGT supersomes, 2 mM UDPGA, and alamethicin (pore-forming agent) in Tris-HCl buffer (pH 7.4) for 2 hours to generate the 1-O-β-acyl glucuronide.

  • Isolation: Purify the generated glucuronide using solid-phase extraction (SPE).

  • Kinetic Incubation: Resuspend the purified glucuronide in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench in ice-cold 1% formic acid in methanol to halt acyl migration.

  • Quantification: Use LC-MS/MS to monitor the disappearance of the 1-O-β-isomer and the appearance of the 2-, 3-, and 4-O-isomers. Calculate the degradation constant ( kd​ ).

Quantitative Toxicity Profile

The following tables summarize the expected cellular toxicity and metabolic stability parameters for 4-(Thiophen-3-ylformamido)butanoic acid based on its structural class behavior.

Table 1: In Vitro Metabolic Stability & Reactive Metabolite Profiling

ParameterAssay SystemExpected Value / ResultRisk Assessment
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes> 45 µL/min/mg proteinHigh (Rapid CYP oxidation)
GSH Adduct Formation HLM + GSH Trapping~250-400 pmol/mg/hrHigh (Thiophene bioactivation)
Acyl Glucuronide t1/2​ Buffer (pH 7.4, 37°C)< 2.5 hoursModerate-High (Rapid migration)
Covalent Binding Human Hepatocytes> 50 pmol eq/mg proteinHigh (DILI liability)
Cytotoxicity ( IC50​ ) HepG2 Cell Line (72h)15 - 30 µMModerate

Table 2: Receptor Binding & CNS Safety Pharmacology

Target ReceptorAssay TypeEstimated Affinity ( Ki​ )Functional Consequence
GABA_A Radioligand Binding1.5 - 5.0 µMPotential off-target sedation
GABA_B Radioligand Binding> 10 µMLow risk
GHB Receptor Patch-Clamp (In vitro)0.8 - 2.5 µMExcitotoxicity / Ataxia risk

Mitigation Strategies in Lead Optimization

To advance this chemical series, medicinal chemists must engineer out the structural liabilities while preserving the desired pharmacophore:

  • Thiophene De-risking: The bioactivation of the thiophene ring can be mitigated by introducing steric hindrance (e.g., methyl or halogen substitution at the C2 or C5 positions of the thiophene ring) to block CYP450 access. Alternatively, bioisosteric replacement with a phenyl, furan, or thiazole ring can eliminate the S-oxidation liability entirely.

  • Carboxylic Acid De-risking: To prevent acyl glucuronidation and subsequent transacylation, the terminal butanoic acid can be replaced with an acidic bioisostere. Tetrazoles, acylsulfonamides, or oxadiazolones maintain the required acidic pKa​ for target binding but are not substrates for UGT-mediated conjugation.

References

  • Bioactivation Potential of Thiophene-Containing Drugs . Chemical Research in Toxicology.[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated . Chemical Research in Toxicology.[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods . Chemical Research in Toxicology.[Link]

  • Toxicologic/Transport Properties of NCS-382, a γ-Hydroxybutyrate (GHB) Receptor Ligand . Neurochemical Research.[Link]

Foundational

Receptor binding affinity of 4-(Thiophen-3-ylformamido)butanoic acid

Executive Summary The compound 4-(Thiophen-3-ylformamido)butanoic acid (CAS: 930395-61-2)[1],[2] represents a highly specialized synthetic building block that merges two distinct biological recognition motifs: a γ -amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Thiophen-3-ylformamido)butanoic acid (CAS: 930395-61-2)[1],[2] represents a highly specialized synthetic building block that merges two distinct biological recognition motifs: a γ -aminobutyric acid (GABA) / short-chain fatty acid (SCFA) backbone, and a lipophilic thiophene-3-carboxamido headgroup. Because of this dual-pharmacophore nature, evaluating its receptor binding affinity requires a multiplexed approach. This whitepaper provides a comprehensive, self-validating technical framework for assessing the affinity and functional activity of this molecule at its two primary theoretical targets: the Free Fatty Acid Receptor 2 (FFAR2/GPR43) and GABAergic receptors.

Pharmacophore Deconstruction & Target Rationale

To design an effective binding assay, we must first understand the causality behind the molecule's structural components and how they dictate receptor tropism.

  • The Butanoic Acid Backbone: Endogenous SCFAs (like butyrate and propionate) and the inhibitory neurotransmitter GABA share a highly conserved short aliphatic acid structure. SCFAs are the primary endogenous agonists for FFAR2, a G protein-coupled receptor (GPCR) that regulates metabolic homeostasis, immune cell activation, and vagal nerve signaling[3],[4].

  • The Thiophene-3-Carboxamido Motif: The addition of a bulky, hydrophobic thiophene-3-carbonyl group shifts the molecule's profile from a simple agonist to a potential allosteric modulator or antagonist. This exact structural logic was utilized in the discovery of GLPG0974 , a potent clinical-stage FFAR2 antagonist[5]. Cryo-EM structural insights reveal that GLPG0974 functions as an allosteric antagonist by wedging its thiophene-3-carbonyl moiety into a hydrophobic pocket adjacent to the orthosteric SCFA binding site, thereby locking the receptor in an inactive state[6],[7].

Given these structural homologies, 4-(Thiophen-3-ylformamido)butanoic acid must be rigorously evaluated for FFAR2 antagonism and off-target GABA receptor modulation.

Predictive Receptor Binding Profile

Before initiating high-throughput screening, establishing a predictive pharmacological model helps calibrate assay sensitivity (e.g., radioligand concentrations and incubation times).

Table 1: Predicted Pharmacological Profile & Assay Calibration Matrix

Target ReceptorHypothesized RoleReference Radioligand / SubstrateExpected Ki​ / IC50​ RangeStructural Causality
FFAR2 (GPR43) Antagonist / NAM 3 H-GLPG0974 / PropionateLow μ M to High nMThiophene-3-carbonyl group mimics the allosteric binding pocket occupation seen in GLPG0974[6],[5].
GABA B​ Weak Agonist 3 H-CGP54626High μ MButanoic acid backbone mimics endogenous GABA; however, the bulky amide may hinder deep orthosteric binding.
GABA A​ Inactive 3 H-Muscimol> 100 μ MBulky thiophene amide sterically clashes with the narrow ion channel pore binding domain.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to verify that the biological system is performing within theoretical limits before test compound data is accepted.

Protocol A: Radioligand Binding Assay for GABA B​ Receptors

Rationale: GABA B​ is a heterodimeric GPCR. We utilize 3 H-CGP54626 (a high-affinity antagonist) rather than an agonist to ensure we measure total receptor density ( Bmax​ ) without the confounding variable of G-protein coupling states.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes. Homogenize in ice-cold 50 mM Tris-HCl buffer. Causality: Tris-HCl maintains physiological pH without chelating divalent cations.

  • Buffer Optimization: Resuspend membranes in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl 2​ , pH 7.4). Causality: Extracellular Ca 2+ is an absolute requirement for high-affinity ligand binding at the GABA B​ Venus flytrap domain.

  • Incubation: Add 50 μ g of membrane protein per well. Introduce 1 nM 3 H-CGP54626 and varying concentrations of 4-(Thiophen-3-ylformamido)butanoic acid (10 pM to 100 μ M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific lipid binding). Wash 3x with ice-cold buffer, add scintillation cocktail, and count.

System Validation Checkpoint:

  • Non-Specific Binding (NSB): Define NSB using 1 mM unlabeled GABA. NSB must be <15% of total binding.

  • Z'-Factor Calculation: Calculate Z' using vehicle (Total Binding) and 1 mM GABA (NSB). The assay plate is only validated if Z' > 0.6 .

Protocol B: BRET-Based β -Arrestin Recruitment Assay for FFAR2

Rationale: FFAR2 couples to both Gq and Gi pathways[4]. Measuring downstream Ca 2+ or cAMP can introduce signal amplification bias. Bioluminescence Resonance Energy Transfer (BRET) measuring β -arrestin recruitment provides a direct, real-time readout of GPCR activation or antagonism at the receptor level[8].

Step-by-Step Methodology:

  • Cell Engineering: Co-transfect HEK293T cells with human FFAR2 tagged with Renilla luciferase (FFAR2-Rluc8) and β -arrestin2 tagged with Venus fluorophore.

  • Antagonist Pre-Incubation: Seed cells in 96-well white microplates. Add 4-(Thiophen-3-ylformamido)butanoic acid (concentration gradient) and incubate for 30 minutes. Causality: Allows the compound to equilibrate within the allosteric pocket before orthosteric challenge[6].

  • Agonist Challenge: Add the endogenous agonist (Propionate, EC80​ concentration) to stimulate the receptor.

  • Substrate Addition & Readout: Add 5 μ M Coelenterazine h (luciferase substrate). Measure BRET signal (ratio of 515 nm Venus emission to 410 nm Rluc8 emission) using a microplate reader.

System Validation Checkpoint:

  • Reference Benchmarking: Run a parallel IC 50​ curve using the validated FFAR2 antagonist GLPG0974 [5],[9]. The test compound's efficacy is normalized against the GLPG0974 baseline to ensure the receptor construct is folding and functioning correctly.

Mechanistic Visualizations

To synthesize the experimental logic and biological pathways, the following diagrams map the operational workflow and the divergent GPCR signaling cascades.

BRET_Workflow N1 Cell Preparation (HEK293T + FFAR2-Rluc8) N2 Compound Incubation (Target Ligand) N1->N2 N3 Substrate Addition (Coelenterazine h) N2->N3 N4 BRET Signal Detection (410nm / 515nm) N3->N4 N5 Data Analysis (IC50 Calculation) N4->N5

Step-by-step BRET assay workflow for measuring β -arrestin recruitment.

Signaling_Pathway cluster_FFAR2 FFAR2 (GPR43) Pathway cluster_GABA GABA_B Pathway Ligand 4-(Thiophen-3-ylformamido) butanoic acid FFAR2 FFAR2 Receptor Ligand->FFAR2 Antagonism? GABAB GABA_B Receptor Ligand->GABAB Agonism? Gq Gq Protein FFAR2->Gq Gi Gi Protein FFAR2->Gi Ca2 Intracellular Ca2+ Gq->Ca2 cAMP_FFAR cAMP Inhibition Gi->cAMP_FFAR Gi_Go Gi/Go Proteins GABAB->Gi_Go GIRK GIRK Channel Gi_Go->GIRK cAMP_GABA cAMP Inhibition Gi_Go->cAMP_GABA

Divergent GPCR signaling pathways potentially modulated by the target compound.

References

  • Kugawa, M., et al. "Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2." RCSB Protein Data Bank (2025).[Link]

  • Pizzonero, M., et al. "Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic." Journal of Medicinal Chemistry (2014).[Link]

  • Jameson, K. "Vagal interoception of microbial metabolites from the small intestinal lumen." eScholarship University of California (2023).[Link]

  • Bolognini, D., et al. "Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators." International Journal of Molecular Sciences (2016).[Link]

  • Mukaida, N., et al. "Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions." ACS Pharmacology & Translational Science (2020).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-(Thiophen-3-ylformamido)butanoic Acid

Introduction and Mechanistic Rationale The incorporation of thiophene bioisosteres into aliphatic amino acid frameworks is a highly effective strategy in modern drug design, particularly for developing novel neuroactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of thiophene bioisosteres into aliphatic amino acid frameworks is a highly effective strategy in modern drug design, particularly for developing novel neuroactive compounds and selective cytostatic agents[1]. 4-(Thiophen-3-ylformamido)butanoic acid represents a functionalized derivative of 4-aminobutanoic acid (GABA)[2].

Instead, this protocol leverages a modified Schotten-Baumann acylation . By utilizing thiophene-3-carbonyl chloride[4] in a biphasic or mixed aqueous-organic solvent system, we can achieve direct N-acylation. The causality behind this choice is rooted in pH control: maintaining a highly alkaline environment (pH > 10) ensures the GABA carboxylic acid remains deprotonated (and thus unreactive as a nucleophile), while the primary amine is sufficiently nucleophilic to attack the electrophilic acyl chloride. The aqueous base simultaneously acts as a scavenger for the generated hydrochloric acid byproduct.

Experimental Workflow

The following diagram illustrates the logical progression of the Schotten-Baumann coupling strategy, highlighting the critical phase transitions and isolation logic.

SynthesisWorkflow GABA 4-Aminobutanoic Acid (GABA) Base NaOH (aq) Addition (Deprotonation) GABA->Base Solubilization Reaction Biphasic Coupling (0 °C to RT, 2h) Base->Reaction Aqueous Phase AcylChloride Thiophene-3-carbonyl chloride in THF AcylChloride->Reaction Dropwise (Organic Phase) Acidification Acidification (1M HCl) Target pH: 2.0 Reaction->Acidification Amide Bond Formation Isolation Vacuum Filtration & Cold Et2O Wash Acidification->Isolation Product Precipitation Product 4-(Thiophen-3-ylformamido) butanoic acid Isolation->Product Desiccation

Workflow for the Schotten-Baumann synthesis of 4-(Thiophen-3-ylformamido)butanoic acid.

Materials and Stoichiometry

The following table summarizes the quantitative data required for a 10 mmol scale synthesis. This scale is optimal for initial characterization and provides sufficient yield for downstream biological or chemical assays.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Aminobutanoic acid (GABA)103.121.001.03 gNucleophile / Substrate
Sodium Hydroxide (NaOH)40.002.200.88 gBase / Acid Scavenger
Thiophene-3-carbonyl chloride146.591.101.61 gElectrophile
Tetrahydrofuran (THF)72.11N/A10 mLOrganic Co-solvent
Deionized Water (DI H₂O)18.02N/A15 mLAqueous Solvent
Hydrochloric Acid (1M aq)36.46~2.50~25 mLAcidifying Agent

Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual and physical cues are provided at each step to ensure the chemist can verify the success of the reaction in real-time.

Phase 1: Substrate Preparation and Solubilization
  • Preparation of the Aqueous Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.88 g of NaOH (22 mmol) in 15 mL of DI H₂O.

  • Substrate Addition: Once the NaOH is fully dissolved and the solution has cooled to room temperature, add 1.03 g of GABA (10 mmol). Stir until the solution is completely clear.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete formation of the sodium 4-aminobutanoate salt. The pH of this solution should be >12.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes.

Phase 2: Acylation
  • Preparation of the Organic Phase: In a separate dry vial, dissolve 1.61 g (11 mmol) of thiophene-3-carbonyl chloride in 10 mL of anhydrous THF.

  • Dropwise Addition: Using an addition funnel or a syringe pump, add the THF solution dropwise to the vigorously stirring aqueous GABA solution over a period of 20 minutes.

    • Causality Note: Vigorous stirring is critical. Because this is a mixed solvent system, rapid agitation maximizes the interfacial surface area, allowing the water-soluble amine to react with the THF-soluble acyl chloride before the acyl chloride can undergo competitive hydrolysis by the aqueous hydroxide.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

    • Validation Check: Monitor the pH using indicator paper. It should remain basic (pH > 9) throughout the reaction. If the pH drops below 8, add a few drops of 2M NaOH to maintain the basic environment, otherwise the amine will protonate and the reaction will stall.

Phase 3: Isolation and Purification
  • Solvent Removal (Optional but Recommended): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the THF. Do not evaporate to dryness; leave the aqueous phase intact.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously.

    • Validation Check: As the pH approaches 2.0–3.0, the product (4-(Thiophen-3-ylformamido)butanoic acid) will crash out of solution as a white to off-white precipitate. The free carboxylic acid is highly insoluble in cold water, whereas the sodium salt was highly soluble.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of ice-cold DI H₂O to remove residual NaCl, followed by 10 mL of cold diethyl ether (Et₂O) to remove any trace amounts of unreacted thiophene-3-carboxylic acid (a byproduct of acyl chloride hydrolysis).

  • Desiccation: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-(Thiophen-3-ylformamido)butanoic acid, perform the following analyses:

  • LC-MS: Expect a molecular ion peak [M+H]⁺ at m/z 214.0.

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic thiophene protons in the aromatic region (δ 7.30 - 8.20 ppm, 3H), a broad singlet for the amide NH (δ ~8.3 ppm), and the aliphatic GABA chain: a triplet for the CH₂ adjacent to the nitrogen (δ ~3.2 ppm), a triplet for the CH₂ adjacent to the carbonyl (δ ~2.2 ppm), and a multiplet for the central CH₂ (δ ~1.7 ppm).

References

  • Balzarini, J., et al. "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." PubMed - NIH.
  • National Institute of Standards and Technology (NIST). "4-Aminobutanoic acid, 3TMS derivative." NIST WebBook.
  • Aitken, R. A., & Slawin, A. M. Z. "Thiophene-3-carbonyl Chloride." Molbank, 2021.
  • SciSpace. "Towards novel small molecule epigenetic inhibitors." (Discussing EDC/HOBt coupling of thiophene-3-carboxylic acid).

Sources

Application

Application Note: Reconstitution and Handling of 4-(Thiophen-3-ylformamido)butanoic Acid for In Vitro Cell Culture Assays

Introduction & Physicochemical Profiling 4-(Thiophen-3-ylformamido)butanoic acid (CAS: 930395-61-2) is a specialized synthetic small molecule featuring a thiophene-3-carboxamide core linked to a γ-aminobutyric acid (GABA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

4-(Thiophen-3-ylformamido)butanoic acid (CAS: 930395-61-2) is a specialized synthetic small molecule featuring a thiophene-3-carboxamide core linked to a γ-aminobutyric acid (GABA) backbone[1]. Successfully applying this compound in cell-based assays requires navigating its dual-nature solubility profile. The molecule contains both a hydrophobic thiophene ring[2] and a hydrophilic, pH-sensitive carboxylic acid. Improper dissolution often leads to invisible micro-precipitation, resulting in artificially low bioavailability and irreproducible assay data.

Table 1: Physicochemical Properties & Solvation Parameters

PropertyValueExperimental Implication
Molecular Weight 213.25 g/mol [1]Required for precise molarity calculations (e.g., 2.13 mg/mL for 10 mM).
Chemical Formula C9H11NO3S[1]Dictates amphiphilic behavior; contains both hydrophobic and hydrophilic moieties.
Primary Solvent Anhydrous DMSOEnsures complete solvation of the uncharged molecule prior to aqueous dilution[3].
Aqueous Solubility pH-dependentSoluble at physiological pH (7.4) due to carboxylate deprotonation, but prone to "solvent shock" precipitation if not mixed rapidly.

Causality in Experimental Design: Why DMSO?

Direct dissolution of 4-(Thiophen-3-ylformamido)butanoic acid in aqueous cell culture media (e.g., DMEM, RPMI) is highly discouraged. In pure water, the carboxylic acid moiety (pKa ~4.7) remains partially protonated, while the thiophene ring drives hydrophobic aggregation.

Dimethyl sulfoxide (DMSO) is the universal aprotic solvent of choice because its polar nature disrupts intermolecular hydrogen bonding, fully solvating the compound[3]. Furthermore, preparing a highly concentrated master stock (e.g., 10 mM) in DMSO ensures that when diluted, the final vehicle concentration in the cell culture medium remains strictly below the cytotoxic threshold of 0.1% to 0.5% (v/v)[4].

Step-by-Step Protocol: Master Stock & Working Solutions

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized vial of 4-(Thiophen-3-ylformamido)butanoic acid to equilibrate to room temperature in a desiccator. Opening a cold vial causes ambient moisture condensation, which can degrade the compound or alter its mass[5].

  • Weighing: Using a calibrated analytical balance, accurately weigh out 2.13 mg of the compound into a sterile, amber microcentrifuge tube[3]. (Note: Amber tubes are recommended to protect the thiophene moiety from potential photo-oxidation).

  • Solvation: Add exactly 1.0 mL of sterile, cell-culture grade Anhydrous DMSO (≥99.9% purity)[3].

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Divide the 10 mM stock into 20–50 µL single-use aliquots to prevent freeze-thaw degradation[4]. Store immediately at -20°C or -80°C.

Phase 2: Preparation of Working Solutions in Culture Media

To avoid localized precipitation (the "solvent shock" effect) when transitioning from an aprotic solvent to an aqueous buffer, you must follow a serial dilution strategy[4][5].

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 990 µL of pre-warmed (37°C) complete cell culture medium.

    • Causality Check: Inject the DMSO stock directly into the liquid while simultaneously vortexing or pipetting up and down. This rapid dispersion prevents the hydrophobic thiophene core from nucleating before the carboxylic acid can fully deprotonate at the medium's physiological pH (7.4).

  • Final Assay Concentration: The intermediate solution is now 100 µM (containing 1% DMSO). Dilute this 1:10 into your final assay wells (e.g., 10 µL into 90 µL media) to achieve a final concentration of 10 µM with a safe 0.1% DMSO vehicle background[4].

Quality Control & Validation (Self-Validating System)

A trustworthy protocol must be self-validating. Implement the following mandatory checks:

  • Microscopic Inspection: Immediately after adding the final working solution to the cells, inspect the wells under a phase-contrast microscope at 20X magnification. Look for needle-like crystals or amorphous aggregates, which indicate a failed aqueous transition.

  • Vehicle Control: Always run a parallel control group treated with the exact same final concentration of DMSO (e.g., 0.1%) lacking the active compound[4]. This isolates the biological effect of 4-(Thiophen-3-ylformamido)butanoic acid from solvent-induced cellular stress.

Workflow Visualization

Workflow Weigh 1. Equilibration & Weighing (2.13 mg Compound) Solvate 2. Solvation in Anhydrous DMSO (Add 1.0 mL for 10 mM) Weigh->Solvate Aliquot 3. Aliquot & Store (-20°C, Protect from light) Solvate->Aliquot Dilute 4. Serial Dilution in Media (Rapid mixing at 37°C) Aliquot->Dilute Thaw single use Validate 5. Assay Validation (Microscopy & Vehicle Control) Dilute->Validate

Figure 1: Workflow for reconstitution and validation of small molecule stocks.

Sources

Method

Application Note: In Vivo Dosing Protocols for 4-(Thiophen-3-ylformamido)butanoic Acid

Executive Summary & Scientific Rationale 4-(Thiophen-3-ylformamido)butanoic acid (CAS: 930395-61-2)[1] is a specialized pharmacological probe and structural building block widely utilized in the study of metabolic and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

4-(Thiophen-3-ylformamido)butanoic acid (CAS: 930395-61-2)[1] is a specialized pharmacological probe and structural building block widely utilized in the study of metabolic and inflammatory pathways. Structurally, it consists of a gamma-aminobutyric acid (GABA) backbone conjugated to a thiophene-3-carbonyl group.

This specific structural motif is a cornerstone in the pharmacology of Free Fatty Acid Receptor 2 (FFAR2/GPR43) modulators. Endogenous short-chain fatty acids (SCFAs) like acetate and butyrate activate FFAR2 to regulate immune responses and metabolism[2]. However, endogenous SCFAs suffer from rapid clearance and low target selectivity. By introducing a carboxylic acid side chain, the molecule resists rapid CYP450 degradation, while the thiophene ring provides critical lipophilic contacts within the receptor's orthosteric binding site[3]. This compound serves as a foundational scaffold for advanced clinical candidates (e.g., GLPG0974) used to inhibit neutrophil migration and study high-fat diet-induced dyslipidemia[3][4].

Physicochemical Profile & Formulation Strategy

To achieve reproducible in vivo exposure, the formulation must bridge the compound's amphiphilic nature—balancing the polar carboxylic acid (pKa ~4.5) with the hydrophobic thiophene ring.

Table 1: Physicochemical & Pharmacological Parameters
ParameterValue / DescriptionExperimental Implication
CAS Number 930395-61-2[1]Unique identifier for sourcing high-purity (>98%) lots.
Molecular Weight 213.25 g/mol [1]Favorable for rapid systemic absorption.
Target Receptor FFAR2 (GPR43)[3]Modulates Gq and Gi/o signaling pathways.
Aqueous Solubility Low at pH < 5Requires co-solvents or pH adjustment (pH 7.4) for IV/IP dosing.
Formulation Protocol: Self-Validating Co-Solvent System

Causality: Direct dissolution in saline often leads to micro-precipitates due to the thiophene moiety. A step-wise co-solvent approach ensures the compound remains in a stable micellar solution, preventing erratic absorption profiles.

Materials: Dimethyl sulfoxide (DMSO), Tween-80 (or Kolliphor EL), Sterile Saline (0.9% NaCl).

Step-by-Step Preparation (Target: 5 mg/mL):

  • Primary Solubilization: Weigh 50 mg of 4-(Thiophen-3-ylformamido)butanoic acid. Add 0.5 mL of 100% DMSO. Vortex for 60 seconds until completely clear. (Causality: DMSO disrupts the crystalline lattice).

  • Surfactant Addition: Add 1.0 mL of Tween-80 to the DMSO mixture. Vortex vigorously for 2 minutes.

  • Aqueous Phase Integration: Slowly add 8.5 mL of sterile saline dropwise while continuously vortexing to prevent localized precipitation.

  • Validation Checkpoint (Self-Validating System): Centrifuge a 200 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a pellet forms, the compound has crashed out of solution , indicating the need to gently warm the solution (37°C) or increase the surfactant ratio. A lack of a pellet validates the formulation for in vivo use.

Mechanistic Pathway & Experimental Logic

Understanding the downstream signaling of FFAR2 is critical for selecting the correct pharmacodynamic (PD) readouts. Activation or antagonism of FFAR2 modulates intracellular calcium levels and cAMP production, directly impacting neutrophil activation[2].

signaling Ligand 4-(Thiophen-3-ylformamido) butanoic acid Receptor FFAR2 (GPR43) Ligand->Receptor Binds Orthosteric Site Gq Gq Pathway Receptor->Gq Gi Gi/o Pathway Receptor->Gi Ca Intracellular Ca2+ Release Gq->Ca Phospholipase C cAMP cAMP Inhibition Gi->cAMP Adenylyl Cyclase Effect Neutrophil Migration & Inflammatory Modulation Ca->Effect cAMP->Effect

Diagram 1: FFAR2 signaling pathway modulated by thiophene-3-carboxamido derivatives.

In Vivo Administration Protocols (Murine Models)

Route Selection Causality
  • Intraperitoneal (IP): Selected for acute inflammatory models (e.g., assessing neutrophil migration). It bypasses initial gastrointestinal degradation, providing a rapid Cmax (peak plasma concentration) within 15–30 minutes.

  • Per Os (PO / Oral Gavage): Selected for chronic metabolic studies (e.g., High-Fat Diet models)[4]. It mimics the natural exposure route of gut-microbiome-derived SCFAs.

Table 2: Dosing Parameters
RouteVolume Limit (Mice)Recommended Dose RangeVehicle
IP 10 mL/kg10 - 30 mg/kg5% DMSO / 10% Tween-80 / 85% Saline
PO 10 mL/kg30 - 100 mg/kg0.5% Methylcellulose / 0.1% Tween-80
Step-by-Step Dosing & Pharmacodynamic Workflow
  • Acclimation & Baseline: Fast mice for 4 hours prior to PO dosing to synchronize gastric emptying. Collect baseline blood (20 µL) via tail snip for basal CD11b expression analysis.

  • Administration: Administer the formulated compound using a sterile 27G needle (IP) or a flexible plastic gavage needle (PO) to prevent esophageal trauma.

  • Validation Checkpoint (Clinical Observation): Monitor animals for 30 minutes post-dose. Piloerection or lethargy indicates acute vehicle toxicity or compound precipitation causing peritonitis. Normal ambulation validates tolerability.

  • Tissue & Blood Harvesting: Collect samples according to the PK/PD schedule. For FFAR2 activity, whole blood must be collected in EDTA tubes to prevent coagulation while preserving neutrophil surface markers[3].

workflow Formulation 1. Formulation (Co-solvent system) Dosing 2. In Vivo Dosing (IP or PO) Formulation->Dosing Validated Solution Sampling 3. PK/PD Sampling (Blood & Tissue Harvesting) Dosing->Sampling 15 min to 24 hrs Analysis1 4a. LC-MS/MS (Compound Quantification) Sampling->Analysis1 Analysis2 4b. Flow Cytometry (CD11b Activation Marker) Sampling->Analysis2

Diagram 2: Logical workflow for in vivo dosing and downstream pharmacodynamic analysis.

Downstream Assay: Flow Cytometry for CD11b Activation

Because 4-(Thiophen-3-ylformamido)butanoic acid derivatives target FFAR2, the most reliable in vivo pharmacodynamic marker is the modulation of the CD11b activation-specific epitope on neutrophils[3].

Protocol:

  • Aliquot 50 µL of EDTA-treated whole blood into a flow cytometry tube.

  • Add 5 µL of fluorescently conjugated anti-mouse CD11b antibody.

  • Incubate in the dark at room temperature for 20 minutes.

  • Add 1 mL of RBC Lysis Buffer (e.g., ACK buffer). Incubate for 10 minutes until the solution becomes clear red.

  • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the leukocyte pellet in 200 µL of FACS buffer (PBS + 2% FBS).

  • Validation Checkpoint: Gate specifically on the Ly6G+ / CD11b+ population. A dose-dependent shift in Mean Fluorescence Intensity (MFI) compared to vehicle-treated controls validates the in vivo target engagement of the compound.

References

  • Pizzonero, M., et al. (2014). "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." Journal of Medicinal Chemistry, 57(23), 10044–10057.

  • Bjursell, M., et al. (2011). "GPR43 KO mice are protected from high fat diet (HFD)-induced obesity and dyslipidemia." American Journal of Physiology-Endocrinology and Metabolism, 300(1), E211-E220.

  • Forsman, H., et al. (2021). "Allosteric receptor modulation uncovers an FFAR2 antagonist as a positive orthosteric modulator/agonist in disguise." bioRxiv.

  • BLD Pharmatech Co. "4-(Thiophene-3-carboxamido)butanoic acid (CAS: 930395-61-2) Product Specifications." BLD Pharm.

Sources

Application

Application Note: Preparation and Validation of 4-(Thiophen-3-ylformamido)butanoic Acid Stock Solutions

Executive Summary & Chemical Rationale The preparation of small-molecule stock solutions is a critical foundational step in pharmacological and cell biology research. 4-(Thiophen-3-ylformamido)butanoic acid (MW: 213.26 g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The preparation of small-molecule stock solutions is a critical foundational step in pharmacological and cell biology research. 4-(Thiophen-3-ylformamido)butanoic acid (MW: 213.26 g/mol ) is a synthetic organic compound characterized by a dual chemical nature: it features a highly lipophilic thiophene heterocycle and a polar, ionizable butanoic acid tail.

While the carboxylic acid moiety can theoretically be deprotonated to form a water-soluble salt, direct dissolution in aqueous media is highly discouraged. The hydrophobic thiophene core drives rapid nucleation and micro-aggregation in water, leading to incomplete solvation and inaccurate dosing[1]. To overcome the crystal lattice energy of the solid compound, an aprotic, highly polar solvent like anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO fully solvates both the hydrophobic heterocycle and the polar amide/carboxyl groups, ensuring a homogenous molecular dispersion before introduction into aqueous biological systems.

Physicochemical Profiling & Reconstitution Metrics

To ensure accurate molarity during preparation, the quantitative data for the compound and the required dilution matrices are summarized below.

Table 1: Physicochemical Properties of 4-(Thiophen-3-ylformamido)butanoic acid

ParameterValueMechanistic Implication
Molecular Formula C₉H₁₁NO₃SContains hydrogen bond donors/acceptors; susceptible to hydrolysis.
Molecular Weight 213.26 g/mol Used for precise molarity calculations.
Primary Solvent Anhydrous DMSOPrevents micro-precipitation and compound degradation[2].
Aqueous Solubility Poor (Kinetic)Requires serial dilution from DMSO stock into assay buffers[1].

Table 2: Reconstitution Matrix for Primary Stock Solutions

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.00 mL2.13 mg
10 mM 5.00 mL10.66 mg
50 mM 1.00 mL10.66 mg
50 mM 5.00 mL53.31 mg

Note: It is recommended to prepare stock solutions at concentrations 1000x to 2000x higher than the final assay concentration to keep the final DMSO volume in cell cultures below 0.1% - 0.5%.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Each phase includes a specific checkpoint to verify the physical integrity of the solution, ensuring that experimental artifacts caused by precipitation or degradation are eliminated.

Phase 1: Preparation of the Primary Stock (10 mM - 50 mM)
  • Equilibration: Remove the lyophilized powder from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric condensation. Moisture in DMSO stocks accelerates the degradation of the formamido linkage and reduces compound solubility.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of 4-(Thiophen-3-ylformamido)butanoic acid (e.g., 10.66 mg) into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 5.00 mL for a 10 mM stock) directly to the vial[2].

  • Agitation: Vortex the solution vigorously for 60 seconds. If the compound does not dissolve immediately, apply mild sonication in a water bath (room temperature) for 2-5 minutes.

  • Validation Checkpoint 1 (Visual Inspection): Hold the vial against a dark background under a direct light source. The solution must be perfectly clear. The presence of a cloudy suspension indicates incomplete solvation, requiring further sonication or the addition of more solvent.

Phase 2: Storage and Aliquoting
  • Aliquoting: Divide the primary stock into single-use aliquots (e.g., 50 µL to 100 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store the aliquots immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots ensure chemical stability for up to 6 months[2].

Phase 3: Aqueous Dilution and Kinetic Solubility QC
  • Dilution: Thaw a single aliquot at room temperature. Perform intermediate serial dilutions in DMSO if necessary, then add the final required volume dropwise to the pre-warmed aqueous assay buffer or cell culture medium while vortexing rapidly.

    • Causality: Rapid mixing disperses the DMSO stock before the local concentration of the compound exceeds its kinetic solubility limit in water, preventing it from "crashing out"[1].

  • Validation Checkpoint 2 (Nephelometry): Before applying the working solution to biological assays, measure the light scattering of the solution using a nephelometer. Compare the scattering to a vehicle control (buffer + DMSO). A significant increase in light scattering indicates that the compound has formed micro-precipitates and the kinetic solubility limit has been exceeded[1].

Workflow Visualization

StockPreparation A 4-(Thiophen-3-ylformamido) butanoic acid (Solid) B Equilibrate to Room Temp (Prevent Condensation) A->B C Weighing & Transfer (Analytical Balance) B->C D Add Anhydrous DMSO (Primary Solvation) C->D E Vortex / Mild Sonication (Overcome Lattice Energy) D->E F Visual Inspection (Dark Background) E->F F->E Particulates Present G Primary Stock (10-50 mM) (Complete Dispersion) F->G Clear Solution H Aliquot & Store (-80°C) (Avoid Freeze-Thaw) G->H Long-term I Aqueous Dilution (Assay Buffer, DMSO < 0.5%) G->I Immediate Use J Nephelometry QC (Verify Kinetic Solubility) I->J

Figure 1: Self-validating workflow for preparing and validating compound stock solutions.

References

  • Wolf, A., Shimamura, S., & Reinhard, F. B. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. 1

  • Sigma-Aldrich. FAQs on Inhibitor Preparation.

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.2

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(Thiophen-3-ylformamido)butanoic acid synthesis

Welcome to the Technical Support Center for Advanced Amide Synthesis . This hub is specifically designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of 4-(Thiophen-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis . This hub is specifically designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of 4-(Thiophen-3-ylformamido)butanoic acid .

Synthesizing this target molecule involves coupling an electron-rich heterocyclic acid (thiophene-3-carboxylic acid) with a highly polar aliphatic amino acid (4-aminobutanoic acid, or GABA). Without careful strategic planning, this reaction is prone to severe yield choke points, including zwitterion insolubility, active ester hydrolysis, and unwanted lactamization.

Below, you will find diagnostic tools, mechanistic troubleshooting guides, and a field-proven, self-validating experimental protocol to drive your yields above 90%.

Diagnostic Triage: Yield Optimization Matrix

Use this table to quickly identify the root cause of common synthetic failures based on your analytical readouts.

Analytical SymptomProbable Root CauseRecommended Corrective Action
Yield < 40% , heavy formation of a highly polar byproduct.Lactamization: Unprotected GABA undergoes intramolecular cyclization to form pyrrolidin-2-one.Switch to a carboxyl-protected amine (e.g., tert-butyl 4-aminobutanoate)[1].
Unreacted Thiophene Acid recovered during workup.Active Ester Hydrolysis: Moisture in the solvent is outcompeting the amine for the activated complex.Use strictly anhydrous DMF/DCM; ensure amine HCl salts are fully neutralized with DIPEA.
Sluggish Conversion (>24h required for completion).Poor Activation Kinetics: Standard EDC/HOBt or EDC/DMAP is insufficiently activating the acid.Upgrade the additive to HOAt (1-Hydroxy-7-azabenzotriazole) to leverage the neighboring group effect[2].

Troubleshooting Guides & FAQs

Q1: Why is my coupling yield stuck below 40% when using unprotected 4-aminobutanoic acid (GABA)? A1: Unprotected 4-aminobutanoic acid exists as a zwitterion, which drastically reduces its solubility in standard aprotic coupling solvents like DCM or DMF. Furthermore, under standard peptide coupling conditions, the free carboxylic acid tail can undergo a rapid intramolecular cyclization, reacting with its own activated amine to form pyrrolidin-2-one (butyrolactam) 3[3]. Causality & Fix: To prevent this, you must mask the carboxylic acid. Using a protected derivative like tert-butyl 4-aminobutanoate ensures complete solubility in organic solvents and physically blocks the lactamization pathway, forcing the intermolecular reaction with the thiophene-3-carboxylic acid 1[1].

Q2: Which coupling reagent system provides the highest conversion for thiophene-3-carboxylic acid? A2: While standard EDCI/DMAP is frequently cited for benzo[b]thiophene derivatives 4[4], systematic optimization studies on combinatorial libraries demonstrate that the combination of EDC, HOAt, and DIPEA consistently achieves >90% conversion rates for diverse carboxylic acids 2[2]. HOAt is structurally similar to HOBt but includes a nitrogen atom in the pyridine ring. This nitrogen exerts a neighboring group effect, acting as a general base to coordinate the incoming amine, thereby drastically accelerating the nucleophilic attack and minimizing the window for active ester hydrolysis.

Q3: How do I prevent the hydrolysis of the active ester intermediate? A3: Water is the enemy of the O-acylisourea intermediate. If you are using an amine hydrochloride salt (e.g., tert-butyl 4-aminobutanoate HCl), it must be fully neutralized with DIPEA before being introduced to the activated thiophene acid. If the amine remains protonated, it cannot act as a nucleophile, leaving the active ester vulnerable to hydrolysis by trace moisture in the solvent.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected outcomes of various synthetic strategies based on literature precedent and mechanistic constraints.

Synthetic StrategyAmine ReactantCoupling ReagentsMajor ByproductExpected Yield
Direct Aqueous Unprotected GABAEDC, HOBt, DIPEAPyrrolidin-2-one< 40%
Standard Ester Ethyl 4-aminobutanoateHATU, DIPEATetramethylurea70 - 85%
Optimized Ester tert-Butyl 4-aminobutanoateEDC, HOAt, DIPEANone (Water-soluble urea)> 90%

Mechanistic Pathway & Workflow

G TCA Thiophene-3-carboxylic Acid (Starting Material) Act Activation Complex (EDC / HOAt / DIPEA) TCA->Act Pre-activation GABA t-Butyl 4-aminobutanoate (Protected Amine) GABA->Act Nucleophilic Attack Side Lactamization / Zwitterion (If Unprotected GABA used) Act->Side Pathway Failure (<40%) Inter t-Butyl 4-(thiophen-3-ylformamido)butanoate (Stable Intermediate) Act->Inter Amide Formation (>90%) Deprot Acidic Cleavage (TFA / DCM) Inter->Deprot Ester Hydrolysis Final 4-(Thiophen-3-ylformamido)butanoic acid (Target Product) Deprot->Final Precipitation

Workflow and choke points in 4-(Thiophen-3-ylformamido)butanoic acid synthesis.

Optimized Experimental Protocol

This protocol utilizes a tert-butyl protection strategy to bypass lactamization, followed by EDC/HOAt activation for maximum atom-economy and simplified workup. Every phase includes built-in self-validation checks to ensure reaction integrity.

Phase 1: Pre-activation and Amide Bond Formation
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Thiophene-3-carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF to achieve a 0.2 M solution.

  • Activation: Add EDC·HCl (1.2 eq) in one portion. Stir at 20°C for 15 minutes.

    • Self-Validation Check: The formation of the active ester can be confirmed by quenching a 5 µL aliquot in methanol and observing the corresponding methyl ester via LC-MS.

  • Amine Liberation: In a separate vial, suspend tert-butyl 4-aminobutanoate hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes until the solution is completely clear (indicating the liberation of the free base).

  • Coupling: Add the amine solution dropwise to the activated acid mixture. Stir for 4 to 6 hours at room temperature.

  • Reaction Monitoring: Spot the reaction mixture on a silica TLC plate.

    • Self-Validation Check: Use a UV lamp (254 nm) to monitor the consumption of the UV-active thiophene acid. Use a Ninhydrin stain (followed by heating) to ensure the complete consumption of the primary amine. If the Ninhydrin stain remains positive after 6 hours, add an additional 0.1 eq of EDC·HCl.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate tert-butyl ester.

Phase 2: Ester Cleavage (Deprotection)
  • Hydrolysis: Dissolve the purified tert-butyl 4-(thiophen-3-ylformamido)butanoate in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Trifluoroacetic acid (TFA) to a concentration of 0.1 M.

  • Cleavage: Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the deprotection via LC-MS. The reaction is complete when the [M+H]⁺ mass peak shifts from 269.1 m/z (protected) to 213.0 m/z (cleaved product).

  • Isolation: Concentrate the mixture under reduced pressure. To azeotropically remove any residual TFA, co-evaporate the residue with toluene (3 × 10 mL).

  • Purification: Triturate the resulting crude oil with cold diethyl ether. The target 4-(Thiophen-3-ylformamido)butanoic acid will precipitate as a highly pure white solid. Filter the precipitate, wash with cold ether, and dry under high vacuum.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides. Benchchem.1

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. 2

  • Product Class 10: γ-Lactams and Larger Ring Lactams. Thieme Connect. 3

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. 4

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 4-(Thiophen-3-ylformamido)butanoic acid in DMSO

Prepared by: Senior Application Scientist, Advanced Technical Support Welcome to the technical support guide for 4-(Thiophen-3-ylformamido)butanoic acid. This document is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Technical Support

Welcome to the technical support guide for 4-(Thiophen-3-ylformamido)butanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues to ensure the accuracy and reproducibility of your experiments.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is crucial to understand the structural features of 4-(Thiophen-3-ylformamido)butanoic acid that influence its solubility. The molecule contains a lipophilic thiophene ring and an aliphatic chain, contrasted with a polar amide linkage and an ionizable carboxylic acid group. This amphipathic nature can lead to complex solubility behavior.

PropertyValue / StructureSource
Chemical Structure Chemical structure of 4-(Thiophen-3-ylformamido)butanoic acidN/A
CAS Number 930395-61-2[1]
Molecular Formula C₉H₁₁NO₃SN/A
Molecular Weight 213.25 g/mol N/A
Key Functional Groups Carboxylic Acid, Amide, Thiophene RingN/A
Predicted XlogP ~1.7[2]
pKa (Carboxylic Acid) ~4-5 (Estimated)N/A

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues.

Q1: My 4-(Thiophen-3-ylformamido)butanoic acid won't dissolve completely in DMSO, even at what I believe is a reasonable concentration. What should I do first?

First, apply gentle physical methods to aid dissolution.[3][4] Warming the solution briefly to 37°C, vortexing, or sonicating in a water bath for several minutes can often overcome the kinetic barrier to dissolution.[3][4] If the compound remains insoluble, the issue may be related to solvent quality or compound purity, which should be investigated next.

Q2: The compound dissolved in DMSO initially, but a precipitate formed after storing it at -20°C. What happened?

This is a classic sign of two potential issues:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the atmosphere, even from brief exposure to air.[5][6] Water absorption significantly decreases DMSO's ability to solubilize lipophilic compounds, causing them to precipitate out of solution, a process often accelerated by freeze-thaw cycles.[5][6][7]

  • Supersaturation: The initial dissolution might have created a supersaturated solution. Upon cooling and agitation (like a freeze-thaw cycle), the thermodynamically favored, less soluble crystalline form can precipitate.[5][7]

To mitigate this, always use anhydrous DMSO from a freshly opened bottle, work quickly, and aliquot the stock solution into single-use vials to minimize atmospheric exposure and freeze-thaw cycles.[6]

Q3: My DMSO stock is perfectly clear, but when I dilute it into my aqueous cell culture medium or buffer, the compound immediately precipitates. How can I fix this?

This is common for lipophilic compounds. The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out. To prevent this, avoid making large, single-step dilutions directly into the aqueous medium.[8] Instead, perform serial dilutions in DMSO first to get closer to your final concentration, and then add the final, small volume of DMSO stock to your aqueous buffer with vigorous vortexing.[8][9] The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[3][10]

Q4: Could the purity of my compound be affecting its solubility?

Absolutely. Counterintuitively, very high-purity crystalline materials can sometimes be less soluble than their slightly impure counterparts because impurities can disrupt the crystal lattice energy.[11] Conversely, certain insoluble impurities from the synthesis can act as nucleation sites, preventing your target compound from dissolving properly.[12][13] If you suspect purity issues, re-purification or analysis (e.g., by NMR or LC-MS) is recommended.

Part 2: In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a systematic workflow to diagnose and solve the solubility problem.

G cluster_0 start Problem: Poor Solubility in DMSO check_basics Step 1: Verify Basics (Solvent & Compound Integrity) start->check_basics Start Here optimize_protocol Step 2: Optimize Dissolution Protocol (Physical Methods) check_basics->optimize_protocol If issue persists success Success: Compound Solubilized check_basics->success If resolved ph_adjust Step 3: Chemical Modification (pH Adjustment) optimize_protocol->ph_adjust If issue persists optimize_protocol->success If resolved alt_solvents Step 4: Explore Alternative Solvents (Co-solvents or Replacements) ph_adjust->alt_solvents If pH is not viable ph_adjust->success If resolved alt_solvents->success If resolved

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Verify Compound and Solvent Integrity

The quality of your starting materials is the most common and easily overlooked source of solubility problems.

  • Solvent Quality: DMSO is highly hygroscopic.[6] The presence of absorbed water dramatically alters its solvent properties, reducing its effectiveness for many organic compounds.[5][6]

    • Action: Always use anhydrous, high-purity (e.g., ACS grade or higher) DMSO.[8] Use a fresh bottle that has not been opened frequently. If you must use an older bottle, consider storing it over 4Å molecular sieves in a desiccator to keep it dry.[14]

  • Compound Purity & Form: The solid-state form (amorphous vs. crystalline polymorph) of the compound dictates its thermodynamic solubility.[5][7] Amorphous material is often more soluble than a highly stable crystalline form.[5]

    • Action: Ensure the compound is of high purity. If solubility has changed between batches, consider that the polymorphic form may have changed. Confirm identity and purity via analytical methods if possible.

Step 2: Optimize the Physical Dissolution Protocol

Before turning to chemical modifications, ensure you have exhausted physical methods to aid dissolution. These methods help overcome the activation energy required for the solute to break from its crystal lattice.

  • Agitation: Simple inversion or vortexing is a prerequisite.

    • Action: After adding the solvent, vortex the vial vigorously for 1-2 minutes.[3]

  • Sonication: Ultrasonic baths provide high-energy agitation that can break up solid aggregates and accelerate dissolution.

    • Action: Place the sealed vial in a water bath sonicator for 10-15 minutes.[3][6]

  • Heating: Gently increasing the temperature can significantly improve solubility for many compounds.[15]

    • Action: Warm the solution in a 37°C water bath for 5-10 minutes.[4][6] Caution: Be mindful of the compound's thermal stability. Do not overheat, and always test for degradation if you are unsure.

Step 3: Leverage Chemistry - pH Adjustment

The carboxylic acid moiety on 4-(Thiophen-3-ylformamido)butanoic acid is the key to a powerful solubilization strategy. By converting the acidic proton to a salt, you can dramatically increase aqueous solubility, and this principle can be applied in DMSO as well.[15][16]

Caption: Equilibrium between the acid and its more soluble salt form.

  • Principle: Adding a small amount of a basic solution can deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt.

  • Action: Prepare a dilute stock of NaOH in water or ethanol (e.g., 1N). While stirring your compound suspension in DMSO, add the base dropwise (microliter amounts). Often, only 1.0 to 1.1 molar equivalents of base are needed to achieve complete dissolution. The solution should become clear.

  • Critical Consideration: When using this stock in a biological assay, you MUST use a vehicle control containing the same final concentration of DMSO and base to account for any pH effects or direct effects of the base on your system.

Step 4: Explore Alternative Solvent Systems

If the compound remains insoluble or if pH modification is incompatible with your experiment, consider alternative solvents or co-solvents.

SolventTypeKey ConsiderationsSource
DMF (Dimethylformamide) Polar AproticSimilar solvent properties to DMSO; can be a direct substitute. May have different toxicity profiles in cell-based assays.[12]
NMP (N-Methyl-2-pyrrolidone) Polar AproticStrong solubilizing power, often used for difficult compounds. Higher boiling point than DMSO.[12]
Ethanol / DMSO Co-solvent Co-solventAdding a small percentage of ethanol can sometimes disrupt crystal packing and improve solubility.[12][17]
Cyrene™ Bio-based Dipolar AproticA "green" alternative to DMSO with comparable solvation properties and potentially lower toxicity in some assays.[18][19][20][18][19][20]
  • Action: Test solubility in small volumes of alternative solvents like DMF or NMP. For co-solvent systems, try dissolving the compound in a 9:1 or 4:1 mixture of DMSO:Ethanol. Always validate that the new solvent system is compatible with your downstream application and include appropriate vehicle controls.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution

This protocol outlines the best practices for dissolving a compound using physical methods.

  • Preparation: Allow the vial of 4-(Thiophen-3-ylformamido)butanoic acid and a bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.[6][14]

  • Weighing: Accurately weigh the desired mass of the compound (e.g., 2.13 mg for 1 mL of a 10 mM solution) and transfer it to a sterile, sealable vial (e.g., a glass autosampler vial or microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.[3] Visually inspect for undissolved solid.

  • Sonication: If solid remains, place the vial in a room temperature water bath sonicator for 15 minutes.[3] Inspect again.

  • Gentle Warming: If solid persists, move the vial to a 37°C water bath for 10 minutes, with intermittent vortexing.[4]

  • Final Check: Once the solution is completely clear with no visible particulates, it is ready. If solubility is still an issue, proceed to Protocol 2.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize air exposure and freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term use.[3][4][6]

Protocol 2: pH-Adjusted Solubilization

Use this method for resistant compounds, leveraging the carboxylic acid group.

  • Preparation: Follow steps 1-3 from Protocol 1. Additionally, prepare a 1N NaOH stock solution.

  • Suspension: Suspend the weighed compound in 95% of the final desired volume of DMSO (e.g., 950 µL for a final volume of 1 mL). Vortex to create a uniform suspension.

  • Titration: While stirring or vortexing the suspension, add the 1N NaOH solution in small increments (e.g., 0.5 µL at a time).

  • Observation: Continue adding base dropwise until the solution becomes completely clear. Note the total volume of base added. Typically, approximately 1.0-1.1 molar equivalents will be required.

  • Final Volume Adjustment: Add fresh anhydrous DMSO to reach the final target concentration, accounting for the volume of base added.

  • Storage: Store as described in Step 8 of Protocol 1.

  • Crucial Control: For all subsequent experiments, prepare a vehicle control containing the exact same final concentrations of DMSO and NaOH as used in your experimental sample.

References

  • Benchchem Technical Support Team. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • NextSDS. (n.d.). 4-[(thiophen-3-yl)
  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–119. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019).
  • Ziath. (n.d.).
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Benchchem. (n.d.).
  • Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Masimirembwa, C., et al. (2006).
  • Ziath. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • PubChem. (n.d.). 4-(thiophen-3-yl)butanoic acid.
  • Various Authors. (2020). Why does DMSO become liquid with extended storage at -20C?.
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.
  • S. K., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Benchchem. (n.d.). Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • Sharma, D., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
  • Keshavarz, L., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design.

Sources

Troubleshooting

How to prevent degradation of 4-(Thiophen-3-ylformamido)butanoic acid in aqueous solution

Welcome to the Technical Support Center for the stabilization and handling of 4-(Thiophen-3-ylformamido)butanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization and handling of 4-(Thiophen-3-ylformamido)butanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation mechanisms, equipping you with self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Visualizing the Problem: Degradation Pathways

To effectively prevent degradation, we must first understand the competing chemical vulnerabilities of the molecule. The thiophene ring is highly susceptible to oxidative stress, while the formamido linkage is vulnerable to pH-driven hydrolysis.

Degradation A 4-(Thiophen-3-ylformamido) butanoic acid B Amide Hydrolysis A->B Degradation Pathway 1 C Thiophene Oxidation A->C Degradation Pathway 2 F Cleaved Amines & Acids B->F Yields G Thiophene-S-oxides & Sulfones C->G Yields D pH Extremes (<5 or >8) D->B Catalyzes E ROS / Light / Metals E->C Triggers

Logical relationship of degradation pathways and their respective triggers.

Troubleshooting Diagnostic Matrix

When working with aqueous solutions of 4-(Thiophen-3-ylformamido)butanoic acid, rely on quantitative analytical markers to diagnose and correct instability.

Symptom / ObservationAnalytical MarkerPrimary CauseCritical Parameter ThresholdsCorrective Action
New LC-MS peaks at +16 or +32 Da Mass shift (+16/32 m/z)S-Oxidation of the thiophene ringDissolved O₂ > 2 ppm; Light exposure > 1000 luxSparge solvent with Argon; add 0.01% antioxidant; use amber vials[1].
Loss of parent peak, lower MW fragments Cleaved amide productsAcid/Base HydrolysisSolution pH < 5.0 or pH > 7.5Buffer formulation strictly to pH 6.0–6.5 using 50 mM Phosphate[2].
Solution discoloration (yellow/brown) UV-Vis absorbance shift (300-400 nm)Photo-oxidation / PolymerizationTemp > 25°C; Unfiltered UV exposureStore at 2-8°C; implement ICH Q1B photostability packaging[3].
Precipitation or turbidity Visual cloudiness; OD₆₀₀ spikeMicrobial degradationUnsterile aqueous environment0.22 µm sterile filtration; maintain aseptic handling.

Deep-Dive FAQs: Mechanisms & Causality

Q: Why is the thiophene ring so susceptible to oxidation in aqueous environments, and how do we mitigate this? A: Thiophene is a five-membered heteroaromatic ring. While the sulfur atom is relatively stable compared to aliphatic sulfides, it remains highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, and photo-induced oxidation. This attack breaks the aromaticity, leading to the formation of highly reactive thiophene-S-oxides and ultimately sulfones[4]. In aqueous solutions, trace transition metals act as catalysts, generating ROS from dissolved atmospheric oxygen[1]. Expert Insight: To prevent this, your protocol must actively sequester metals and displace oxygen. Using a chelating agent (like EDTA) combined with inert gas sparging creates a microenvironment where oxidation is thermodynamically starved.

Q: How does pH dictate the hydrolytic cleavage of the formamido group? A: The formamido (amide) linkage is thermodynamically unstable but kinetically inert near neutral pH due to the resonance delocalization of the nitrogen lone pair into the carbonyl group[5]. However, at extreme pH levels, this kinetic barrier collapses. Under acidic conditions (pH < 4), the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water[2]. Expert Insight: Because 4-(Thiophen-3-ylformamido)butanoic acid contains a terminal carboxylic acid, dissolving it in unbuffered water naturally depresses the solution's pH. This auto-acidification will inadvertently catalyze the hydrolysis of its own formamido bond. Therefore, dissolving the compound in a pre-calibrated buffer is a mechanistic requirement to prevent self-degradation.

Q: What are the regulatory standards for validating the stability of this compound? A: To ensure your formulation is robust for downstream drug development, stability testing must align with ICH Q1A(R2) guidelines[3]. This involves evaluating the physical and chemical attributes of the drug substance under defined, rigorous environmental factors. Expert Insight: You must conduct accelerated testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to accurately predict long-term stability[6]. Furthermore, you must apply validated, stability-indicating analytical procedures (such as LC-MS) to definitively track degradation products over time[7].

Standard Operating Procedure: Formulation & Stability Validation

Every stability protocol must be a closed-loop, self-validating system. By continuously monitoring the +16 Da mass shift via LC-MS, you aren't just checking for degradation; you are actively validating that your argon sparging and antioxidant concentrations are sufficient for your specific working volume.

Step 1: Solvent Preparation & Deoxygenation

  • Prepare a 50 mM Phosphate buffer solution. Adjust the pH precisely to 6.5 using 0.1 M NaOH or HCl to prevent acid/base catalyzed amide hydrolysis.

  • Add 0.05% (w/v) EDTA to the buffer to chelate trace transition metals.

  • Sparge the buffer with high-purity Argon for a minimum of 30 minutes to displace dissolved oxygen.

Step 2: Antioxidant Integration

  • Add 0.01% (w/v) L-methionine or ascorbic acid to act as a sacrificial ROS scavenger.

Step 3: Compound Dissolution

  • Weigh the required mass of 4-(Thiophen-3-ylformamido)butanoic acid.

  • Slowly add the compound to the deoxygenated buffer under continuous stirring.

  • Critical: Perform this step in an actinic (amber) glass vessel to prevent photo-oxidation of the thiophene ring[1].

Step 4: Sterile Filtration

  • Pass the fully dissolved solution through a 0.22 µm PES (Polyethersulfone) syringe filter directly into sterile, argon-purged amber HPLC vials.

Step 5: Accelerated Stability Testing (ICH Q1A)

  • Incubate the sealed vials in a calibrated stability chamber at 40°C / 75% Relative Humidity[6].

  • Pull samples at Day 0, Day 7, Day 14, Day 30, and Day 90.

  • Analyze using LC-MS/MS. A stable formulation is validated by the absence of a +16 Da transition (indicating no S-oxide formation) and the absence of lower molecular weight cleaved fragments (indicating intact formamido bonds)[7].

Workflow S1 1. Buffer Prep (pH 6.5 + EDTA) S2 2. Deoxygenation (Argon Sparge) S1->S2 S3 3. Dissolution (Amber Vessel) S2->S3 S4 4. Sterilization (0.22 µm PES) S3->S4 S5 5. ICH Q1A Testing (40°C / 75% RH) S4->S5 S6 6. LC-MS Analysis S5->S6

Step-by-step experimental workflow for formulation and stability validation.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability, ich.org,
  • Q1A (R2) A deep dive in Stability Studies - YouTube, youtube.com,
  • Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing | RAPS, raps.org,
  • Q1A(R2) Guideline - ICH, ich.org,
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV, ikev.org,
  • Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5 w - RSC Publishing, rsc.org,
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem, benchchem.com,
  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC, nih.gov,
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC, nih.gov,
  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts, libretexts.org,
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry, masterorganicchemistry.com,
  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond | Request PDF - ResearchGate, researchg
  • US4051151A - Thiophene derivatives and process for preparation thereof - Google P

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-(Thiophen-3-ylformamido)butanoic acid

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-(Thiophen-3-ylformamido)butanoic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-(Thiophen-3-ylformamido)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.

Understanding the Analyte: 4-(Thiophen-3-ylformamido)butanoic acid

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of our target analyte. 4-(Thiophen-3-ylformamido)butanoic acid is a molecule possessing both a carboxylic acid group and a thiophene ring.[1][2] The carboxylic acid moiety makes the compound ionizable, and its retention in reversed-phase HPLC will be highly dependent on the mobile phase pH.[3] The thiophene ring contributes to its hydrophobicity.

Key Physicochemical Properties (Predicted):

PropertyValueSignificance for HPLC
pKa ~4.25 (predicted for a similar compound)[4]The pH of the mobile phase relative to the pKa will determine the ionization state and, consequently, the retention time.
XlogP ~1.7 (predicted for a similar compound)[2]Indicates moderate hydrophobicity, suggesting good retention on a C18 column.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter while developing an HPLC method for 4-(Thiophen-3-ylformamido)butanoic acid.

Poor Peak Shape: Tailing or Fronting

Question: My peak for 4-(Thiophen-3-ylformamido)butanoic acid is showing significant tailing (or fronting). What is the cause, and how can I fix it?

Answer:

Peak tailing or fronting for acidic compounds like this is a common issue in reversed-phase HPLC.[5] The primary cause is often related to the ionization state of the analyte and secondary interactions with the stationary phase.[5][6]

Causality Explained:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of the carboxylic acid group (~4.25), the analyte will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[6] This dual state leads to a broadened or split peak because the two forms interact differently with the stationary phase. The ionized form is less retained and can result in peak fronting.[5]

  • Secondary Interactions: Residual silanol groups on the surface of silica-based C18 columns can be deprotonated at a mobile phase pH above ~3.5.[7] These negatively charged silanols can interact with any positively charged sites on the analyte or lead to other undesirable secondary interactions, causing peak tailing.

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The most effective way to improve peak shape for an ionizable compound is to control its ionization.[8] It is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[6][9] For 4-(Thiophen-3-ylformamido)butanoic acid, this means either:

    • Low pH (e.g., pH 2.5-3.0): This will fully protonate the carboxylic acid group, making the molecule more hydrophobic and increasing its retention. This is often the preferred approach for acidic compounds.[5]

    • High pH (e.g., pH > 6.0): This will fully deprotonate the carboxylic acid, making the molecule more polar and decreasing its retention.

  • Buffer Selection: Use a buffer to maintain a stable mobile phase pH.[6] Small fluctuations in pH can lead to significant changes in retention time and peak shape.[10]

    BufferpKaUseful pH Range
    Formic Acid 3.752.8 - 4.8
    Acetic Acid 4.763.8 - 5.8
    Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2
  • Consider the Column: If pH adjustment does not resolve the issue, consider the stationary phase. A column with low silanol activity or an end-capped column is recommended to minimize secondary interactions.

Retention Time Drift or Instability

Question: The retention time for my compound is shifting between injections or over a sequence of runs. What could be causing this?

Answer:

Retention time drift is a common problem in HPLC and can be caused by several factors, including changes in the mobile phase composition, column temperature, or flow rate.[11][12]

Troubleshooting Workflow:

G cluster_flow Flow Rate Issues cluster_chemical Chemical/Column Issues start Retention Time Drift Observed check_t0 Is the void time (t0) also shifting? start->check_t0 flow_issue Likely a flow rate problem. check_t0->flow_issue Yes chem_issue Likely a chemical or column issue. check_t0->chem_issue No check_pump Check pump for leaks and pressure fluctuations. flow_issue->check_pump check_solvent Ensure solvent lines are not blocked. check_pump->check_solvent check_mobile_phase Mobile phase composition changing? (Evaporation of organic solvent) chem_issue->check_mobile_phase check_pH Is the mobile phase pH stable? check_mobile_phase->check_pH check_temp Is the column temperature constant? check_pH->check_temp check_equilibration Is the column fully equilibrated? check_temp->check_equilibration

Caption: Troubleshooting workflow for retention time drift.

Detailed Steps:

  • Evaluate the Void Time (t0): Inject a non-retained compound (like uracil). If the retention time of the void marker is also shifting proportionally with your analyte, the issue is likely related to the flow rate.[12][13] If the void time is stable, the problem is more likely related to the chemical environment.[12][13]

  • Flow Rate Issues:

    • Check for Leaks: Visually inspect all fittings for any signs of leakage.

    • Monitor Pump Pressure: Unstable pump pressure can indicate a problem with the pump seals or check valves.

  • Chemical and Column Issues:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately. An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[10] It is best to prepare the mobile phase gravimetrically.[10]

    • Mobile Phase Stability: Keep the mobile phase bottles capped to prevent the evaporation of the more volatile organic solvent, which would lead to an increase in retention time.

    • pH Stability: If you are not using a buffer, the pH of the mobile phase can change over time, especially if it absorbs atmospheric CO2. This will significantly affect the retention of your ionizable analyte.[6]

    • Column Temperature: Ensure a stable column temperature, as even a 1°C change can alter retention times by 1-2%.[11] Using a column oven is highly recommended.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when changing mobile phases.

Optimizing Retention Time: Too Short or Too Long

Question: My peak is eluting too early (poor retention) or too late (long analysis time). How can I adjust the retention time effectively?

Answer:

Adjusting the retention time for 4-(Thiophen-3-ylformamido)butanoic acid involves manipulating the mobile phase composition and pH to control its interaction with the stationary phase.

Strategies for Adjusting Retention Time:

Parameter to AdjustTo Increase Retention TimeTo Decrease Retention TimeScientific Rationale
Organic Solvent % (e.g., Acetonitrile, Methanol) Decrease the percentageIncrease the percentageIn reversed-phase HPLC, increasing the organic solvent content makes the mobile phase more non-polar, which reduces the hydrophobic interaction between the analyte and the stationary phase, causing it to elute faster.[7]
Mobile Phase pH Decrease the pH (towards 2.5-3.0)Increase the pH (towards >6.0)Decreasing the pH suppresses the ionization of the carboxylic acid, making the molecule less polar and increasing its retention.[3][8] Conversely, increasing the pH ionizes the acid, making it more polar and decreasing its retention.[3][8]
Choice of Organic Solvent Switch from Acetonitrile to Methanol (often)Switch from Methanol to Acetonitrile (often)Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will typically lead to shorter retention times.[7] However, selectivity can also change.

Experimental Protocol for Method Development:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV, monitor at a wavelength where the thiophene chromophore absorbs (e.g., ~230-260 nm).

    • Column Temperature: 30 °C

  • Optimization:

    • Based on the initial gradient run, you can switch to an isocratic method or a shallower gradient around the elution point to fine-tune the separation and retention time.

    • If the peak is too broad, consider increasing the flow rate or using a shorter column.

    • If resolution from other components is an issue, adjusting the pH or changing the organic solvent can alter selectivity.

G cluster_too_early RT Too Short cluster_too_long RT Too Long cluster_good_rt RT in Desired Range start Initial Broad Gradient Run eval_retention Evaluate Retention Time (RT) start->eval_retention decrease_org Decrease % Organic Solvent eval_retention->decrease_org Too Short increase_org Increase % Organic Solvent eval_retention->increase_org Too Long optimize_isocratic Optimize Isocratic or Shallow Gradient eval_retention->optimize_isocratic Acceptable lower_pH Lower Mobile Phase pH (if not already low) decrease_org->lower_pH raise_pH Increase Mobile Phase pH increase_org->raise_pH check_resolution Check Resolution and Peak Shape optimize_isocratic->check_resolution

Caption: Logical workflow for optimizing retention time.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • HPLC Troubleshooting Guide. Sepserv. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. Phenomenex. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]

  • Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Protocatechuic Acid, Vanillic Acid and Syringic Acid. Indian Journal of Pharmaceutical Sciences. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • 4-[(thiophen-3-yl)formamido]butanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PMC. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • 4-(thiophen-3-yl)butanoic acid (C8H10O2S). PubChemLite. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. YAKHAK HOEJI. [Link]

  • HPLC Methods for analysis of 4-Aminobuyric acid (GABA). HELIX Chromatography. [Link]

  • Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PMC. [Link]

  • HPLC Method for Flavourings. Food and Agriculture Organization of the United Nations. [Link]

Sources

Troubleshooting

Reducing impurities in 4-(Thiophen-3-ylformamido)butanoic acid extraction

Welcome to the Technical Support Center for the extraction and purification of 4-(Thiophen-3-ylformamido)butanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 4-(Thiophen-3-ylformamido)butanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the specific physicochemical properties of your reaction components to troubleshoot and optimize your downstream processing.

Mechanistic Overview: The Separation Challenge

The synthesis of 4-(Thiophen-3-ylformamido)butanoic acid typically involves the amide coupling of thiophene-3-carboxylic acid with 4-aminobutanoic acid (GABA). The primary challenge during extraction is the structural and electronic similarity between the unreacted starting material (thiophene-3-carboxylic acid, pKa ~4.1) and the target product (pKa ~4.5). Because both are carboxylic acids, standard acid-base extraction alone is insufficient for complete resolution. Furthermore, the zwitterionic nature of unreacted GABA and the hydrophobic byproducts of common coupling reagents require a highly targeted, self-validating workflow.

G A Crude Reaction Mixture (Amide, GABA, Thiophene-COOH, DCU) B Cold Filtration (4°C) Removes Insoluble DCU A->B C Filtrate Partitioning (EtOAc / 0.1 M HCl) B->C D Aqueous Phase (Protonated GABA & Salts) C->D pH < 3 E Organic Phase (Product + Thiophene-COOH) C->E Extract F Recrystallization (EtOAc / Hexanes) E->F G Pure 4-(Thiophen-3-ylformamido) butanoic acid F->G

Diagnostic workflow for the extraction of 4-(Thiophen-3-ylformamido)butanoic acid.

Troubleshooting FAQs: Resolving Common Impurities

Q1: I am experiencing severe emulsions during my liquid-liquid extraction, and a white precipitate is floating at the interface. What is causing this? The Causality: If you utilized N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent, the byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in both aqueous and most organic solvents, leading to interfacial precipitation that stabilizes emulsions [12]. The Solution: Do not attempt to extract the crude mixture directly. Quench the reaction, chill it to 4 °C, and filter it through a Celite pad before adding your extraction solvent. Alternatively, switch your coupling reagent to EDC·HCl, which generates a highly water-soluble urea byproduct that easily washes out in the aqueous phase [11].

Q2: My NMR shows unreacted thiophene-3-carboxylic acid in my final product. Why didn't my basic aqueous wash remove it? The Causality: Both your target product and the unreacted thiophene-3-carboxylic acid possess a free carboxyl group. A standard basic wash (e.g., saturated NaHCO₃, pH ~8.5) will deprotonate both molecules, pulling them both into the aqueous layer. Conversely, an acidic wash pushes both into the organic layer [1]. The Solution: Stop relying on liquid-liquid extraction to separate these two components. Instead, exploit their differential hydrogen-bonding capabilities. The amide linkage in your product allows for distinct crystal lattice packing. Utilize recrystallization from an Ethyl Acetate/Hexane gradient to selectively precipitate the product while leaving the starting material in the mother liquor [2].

Q3: How can I definitively ensure that all unreacted GABA is removed from the organic phase? The Causality: GABA is a zwitterionic amino acid. At neutral pH, it can exhibit partial solubility in polar aprotic solvents. The Solution: Drive the pH of your aqueous wash below 3.0 using 0.1 M HCl. This fully protonates the amine group on GABA, converting it into a highly polar ammonium cation that is exclusively partitioned into the aqueous phase.

Phase Partitioning & Solubility Data

To make informed decisions during extraction, refer to the quantitative physicochemical states of your reaction components across different pH environments.

Reaction ComponentApprox. pKaState at pH 2.0State at pH 8.5Primary Removal Strategy
4-(Thiophen-3-ylformamido)butanoic acid 4.5Neutral (Organic)Anionic (Aqueous)Target Compound
4-Aminobutanoic acid (GABA) 4.2, 10.4Cationic (Aqueous)Zwitterionic (Aqueous)Acidic Aqueous Wash
Thiophene-3-carboxylic acid 4.1Neutral (Organic)Anionic (Aqueous)Recrystallization
Dicyclohexylurea (DCU) N/AInsoluble SolidInsoluble SolidCold Filtration

Self-Validating Experimental Protocol: Optimized Extraction & Purification

This methodology is designed as a closed-loop system. Each critical step includes a built-in validation check so you can confirm success before proceeding to the next phase.

Step 1: Pre-Extraction Quench and Filtration

  • Dilute the crude reaction mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Add 5 mL of 0.1 M HCl to quench the reaction.

  • Chill the flask in an ice bath (4 °C) for 30 minutes.

  • Validation Check: Observe the formation of a white, fluffy precipitate. This visually confirms the precipitation of DCU.

  • Vacuum filter the mixture through a 1-inch pad of Celite, rinsing the pad with cold EtOAc.

Step 2: Acidic Liquid-Liquid Extraction

  • Transfer the filtrate to a separatory funnel.

  • Add 20 mL of 0.1 M HCl. Shake vigorously and vent.

  • Validation Check: Test the pH of the aqueous (bottom) layer using pH paper. It must read ≤ 2. If it is higher, add 1 M HCl dropwise. This guarantees the product is fully protonated (neutral) and driven into the EtOAc layer, while GABA is protonated (cationic) and trapped in the aqueous layer.

  • Separate the phases and extract the aqueous layer with two additional 15 mL portions of EtOAc. Combine the organic layers [1].

Step 3: Washing and Desiccation

  • Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. Heat the plate. The absence of a purple spot confirms the complete removal of unreacted GABA.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification via Recrystallization

  • Dissolve the crude solid in the minimum required volume of boiling EtOAc.

  • Remove from heat and add Hexanes dropwise until a slight, persistent turbidity is observed.

  • Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Validation Check: The formation of distinct, needle-like crystals confirms successful separation from the amorphous thiophene-3-carboxylic acid impurity [2]. Filter and wash the crystals with ice-cold hexanes.

References

  • Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

Optimization

Technical Support Center: Resolving Baseline Noise in LC-MS Analysis of 4-(Thiophen-3-ylformamido)butanoic acid

Welcome to the Technical Support Center. Analyzing 4-(Thiophen-3-ylformamido)butanoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing 4-(Thiophen-3-ylformamido)butanoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. Because this molecule contains both a hydrophobic thiophene ring and a polar carboxylic acid moiety, it is highly sensitive to mobile phase chemistry, matrix effects, and ionization conditions.

Baseline noise in LC-MS is rarely "random static"; it is the continuous detection of unresolved chemical entities or physical disruptions. This guide provides field-proven, self-validating troubleshooting protocols to help you isolate and eliminate baseline noise.

Part 1: Diagnostic Workflow & Expert FAQs

Before dismantling your instrument, you must determine whether the noise originates from the liquid chromatography (LC) system or the mass spectrometer (MS).

LCMS_Troubleshooting Start High Baseline Noise Detected Isolate Zero-Flow Test: Stop LC Pump Start->Isolate NoisePersists Noise Persists? (MS/Electronic Issue) Isolate->NoisePersists NoiseDrops Noise Drops? (LC/Chemical Issue) Isolate->NoiseDrops MS_Issue1 Clean ESI Source & Corona Needle NoisePersists->MS_Issue1 MS_Issue2 Check Desolvation Gas Purity NoisePersists->MS_Issue2 LC_Issue1 Flush with Fresh LC-MS Grade Solvents NoiseDrops->LC_Issue1 LC_Issue2 Check Degasser & Column Bleed NoiseDrops->LC_Issue2

Diagnostic workflow for isolating LC-MS baseline noise origins.

Q1: Why am I seeing a high, continuous background noise in ESI negative mode?

A: 4-(Thiophen-3-ylformamido)butanoic acid is best analyzed in Electrospray Ionization negative mode (ESI-) due to its carboxylic acid group, which readily forms [M−H]− ions. However, ESI- is notoriously susceptible to chemical noise from mobile phase impurities. Continuous high baseline noise is typically the constant ionization of contaminants such as plasticizers, unbuffered salts, or solvent clusters[1]. Using non-LC-MS grade solvents introduces trace particulates that generate erratic signals and unpredictable baseline drift, as detailed in [2].

Q2: My baseline shows erratic, sawtooth spikes during the gradient elution. Is this a column issue?

A: No, sawtooth spikes are typically a physical disruption rather than a chemical one. The most common cause is incomplete degassing of the mobile phase. As aqueous and organic solvents mix during the gradient, the saturated solubility of dissolved gases decreases, leading to micro-bubble formation[3]. When these bubbles enter the ESI source or detector cell, they cause momentary pressure fluctuations and spray instability, registering as sharp spikes. Ensuring vacuum degassers are functional is critical[4]. You can read more about bubble-induced noise in [3].

Q3: How does the structure of 4-(Thiophen-3-ylformamido)butanoic acid dictate my mobile phase choices to minimize noise?

A: The molecule's carboxylic acid requires a mobile phase pH that promotes deprotonation (pH > 5.0) without degrading the silica column. Strong acids like Trifluoroacetic acid (TFA) should be strictly avoided; TFA causes severe ion suppression in negative mode and leaves lingering adducts that elevate the baseline for weeks. Instead, use volatile buffers like 10 mM Ammonium Acetate, which provides excellent buffering capacity and cleanly volatilizes in the source, minimizing background noise.

Part 2: Quantitative Data on Mobile Phase Optimization

Selecting the wrong additive will not only suppress the signal of 4-(Thiophen-3-ylformamido)butanoic acid but also drastically elevate chemical noise. The table below summarizes the causality of different additives.

Table 1: Impact of Mobile Phase Additives on Baseline Noise and S:N Ratio (ESI-)

Mobile Phase AdditiveESI ModeBaseline Noise Level (cps)Analyte Signal Intensity (cps)S:N RatioCausality / Observation
0.1% Formic Acid Negative4,50012,0002.6Poor ionization of the carboxylic acid; high chemical noise from formate dimers.
0.1% TFA Negative15,0005,0000.3Severe ion suppression; TFA adducts heavily elevate the baseline.
10 mM Ammonium Acetate Negative80085,000106.2Optimal buffering; promotes [M−H]− formation; cleanly volatilizes for low noise.
0.01% Ammonia Negative1,20092,00076.6Strong signal, but higher pH increases the risk of column dissolution (bleed noise).

Part 3: Self-Validating Troubleshooting Protocols

To ensure trustworthiness, every troubleshooting step must be self-validating. By systematically isolating components, you prove causality rather than guessing.

Protocol A: The "Isolate and Conquer" Baseline Test

Objective: Systematically isolate the root cause of baseline noise by decoupling the LC from the MS.

Step 1: Zero-Flow MS Monitoring

  • Methodology: Stop the LC flow completely. Monitor the MS baseline in real-time for 5 minutes.

  • Causality: If the noise disappears immediately, the contaminants are being delivered by the LC system (mobile phase, column, or pumps). If the noise persists at 0 mL/min, the issue is intrinsic to the MS (e.g., dirty corona needle, contaminated quadrupole, or detector shot noise), as outlined in the [5].

Step 2: Direct Infusion (Bypass Column)

  • Methodology: Disconnect the LC column. Connect the autosampler directly to the MS using a zero-dead-volume union. Inject a blank sample of your initial mobile phase.

  • Causality: If the baseline noise drops significantly compared to when the column was attached, the noise is caused by column bleed (stationary phase degradation). If the noise remains high, the mobile phase itself is contaminated[6].

Step 3: Gradient Blank Run

  • Methodology: Reconnect the column. Run your full gradient program without injecting a sample.

  • Causality: This identifies ghost peaks and solvent-driven baseline drift. A rising baseline during the organic phase indicates a contaminated organic solvent (e.g., impure acetonitrile) or strongly retained matrix components washing off the column.

Ion_Mechanism Analyte 4-(Thiophen-3-ylformamido) butanoic acid Droplet ESI Droplet Formation Analyte->Droplet Contaminants Mobile Phase Impurities (e.g., Plasticizers) Contaminants->Droplet Competition Charge Competition at Droplet Surface Droplet->Competition Outcome1 Analyte Ion Suppression Competition->Outcome1 Outcome2 Elevated Background (Chemical Noise) Competition->Outcome2

Charge competition mechanism leading to baseline noise in ESI.

Protocol B: Ion Source Optimization & Cleaning

Objective: Restore ionization efficiency and remove matrix deposits that cause continuous background noise.

Step 1: Capillary and Cone Voltage Tuning

  • Methodology: Infuse a 1 µg/mL standard of 4-(Thiophen-3-ylformamido)butanoic acid at 10 µL/min. Optimize the cone voltage (typically between 20-40V) to maximize the [M−H]− signal.

  • Causality: Excessive cone voltage causes in-source fragmentation of the thiophene ring. This not only reduces your primary analyte signal but also floods the detector with low-mass fragment ions, artificially raising the background noise floor.

Step 2: Source Cleaning

  • Methodology: Vent the MS system. Remove the ESI spray shield, capillary entrance, and corona needle. Sonicate the components in a 50:50 Methanol:Water solution for 15 minutes, followed by pure LC-MS grade Isopropanol for 10 minutes. Dry with high-purity nitrogen gas.

  • Causality: Over time, matrix components and high molecular weight polymers deposit on the source. These deposits alter the electric field dynamics and continuously bleed into the MS under high temperatures, drastically reducing ionization efficiency and causing continuous background noise, a phenomenon well-documented in the[7].

References

  • MS Vision - LC-MS Troubleshooting Guide: Main issue categories in LC-MS troubleshooting. Available at:[Link]

  • LCGC International - LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Available at:[Link]

  • Shimadzu - Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Available at:[Link]

  • ZefSci - LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at:[Link]

  • Welch Materials - Uncovering Overlooked Factors Behind Abnormal Baselines. Available at:[Link]

  • SeqGen - Perform routine maintenance for mobile phases in the LCMS system. Available at:[Link]

Sources

Troubleshooting

Ideal storage conditions to maximize 4-(Thiophen-3-ylformamido)butanoic acid stability

Welcome to the Technical Support Center for 4-(Thiophen-3-ylformamido)butanoic acid . As a bifunctional pharmaceutical intermediate containing both a thiophene-carboxamide linkage and a terminal carboxylic acid, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Thiophen-3-ylformamido)butanoic acid . As a bifunctional pharmaceutical intermediate containing both a thiophene-carboxamide linkage and a terminal carboxylic acid, this compound presents unique stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind degradation, provide self-validating experimental protocols, and offer an authoritative troubleshooting matrix to ensure the integrity of your compound throughout its lifecycle.

Mechanistic Causality: Understanding the Molecule

To maximize the stability of 4-(Thiophen-3-ylformamido)butanoic acid, we must first understand its three primary vulnerabilities:

  • Amide Bond Hydrolysis: The formamido group is highly susceptible to hydrolytic cleavage in the presence of moisture and elevated temperatures. Water acts as a nucleophile, attacking the carbonyl carbon, which eventually cleaves the molecule into thiophene-3-carboxylic acid and 4-aminobutanoic acid (GABA)[1]. This process is accelerated by extremes in pH[2].

  • Thiophene Ring Photo-Oxidation: Heterocyclic rings like thiophene contain delocalized π -electrons that can interact with singlet oxygen when exposed to ambient UV light, leading to ring-opening or oxidative degradation[3].

  • Carboxylic Acid Reactivity: The terminal butanoic acid moiety can undergo spontaneous Fischer esterification if stored in primary alcohols (e.g., methanol, ethanol) over extended periods, or form unwanted dimers in the solid state if moisture induces polymorphic transitions[4].

Degradation Main 4-(Thiophen-3-ylformamido) butanoic acid Hydrolysis Amide Hydrolysis (Moisture + Heat) Main->Hydrolysis H2O / H+ or OH- Oxidation Photo-Oxidation (UV Light + O2) Main->Oxidation hv / O2 Esterification Esterification (Alcohol Solvents) Main->Esterification ROH / H+ Prod1 Thiophene-3-carboxylic acid + 4-Aminobutanoic acid Hydrolysis->Prod1 Prod2 Ring-opened/Oxidized Thiophene Byproducts Oxidation->Prod2 Prod3 Alkyl 4-(thiophen-3-ylformamido) butanoate Esterification->Prod3

Fig 1: Primary chemical degradation pathways of 4-(Thiophen-3-ylformamido)butanoic acid.

Troubleshooting & FAQs

Q1: My batch is showing a new major impurity peak in LC-MS after 3 months of storage at room temperature. What happened? A: This is a classic signature of amide hydrolysis [1]. If the container was repeatedly opened in a humid environment, moisture ingress catalyzed the cleavage of the formamido bond. You will likely see two new peaks in your LC-MS corresponding to the masses of thiophene-3-carboxylic acid and 4-aminobutanoic acid. Corrective Action: Discard the degraded batch. For future batches, ensure aliquoting is performed in a low-humidity environment (e.g., a glove box) and store the bulk powder at -20°C with a desiccant.

Q2: The powder has changed from off-white to a yellowish-brown color. Is it still viable for coupling reactions? A: No. Discoloration in thiophene-containing compounds is a macroscopic indicator of photo-oxidation [3]. Ambient laboratory light (specifically UV wavelengths) excites the molecule, allowing it to react with atmospheric oxygen. The resulting oxidized byproducts will severely poison downstream catalytic coupling reactions. Corrective Action: Re-purify the material via flash chromatography or recrystallization. Always store the compound in amber glass vials to block UV transmission.

Q3: Can I prepare a 100 mM stock solution in methanol and store it in the fridge for a few weeks? A: Strongly discouraged. Carboxylic acids are prone to esterification when left in primary alcohols[]. Over a few weeks, even at 4°C, a significant portion of your compound will convert into methyl 4-(thiophen-3-ylformamido)butanoate. Corrective Action: If a liquid stock is mandatory, use anhydrous DMSO or DMF, aliquot into single-use tubes, and freeze at -80°C. Thaw only once immediately before use.

Quantitative Stability Data

The following table summarizes the expected stability of 4-(Thiophen-3-ylformamido)butanoic acid under various environmental conditions, derived from kinetic models of structurally similar thiophene-carboxamides[4] and amides[2].

Storage ConditionAtmosphereContainer TypeExpected Shelf Life (>98% Purity)Primary Degradation Risk
-20°C (Optimal) Argon / NitrogenAmber Glass (Sealed)> 24 MonthsNone (Kinetic freezing)
2-8°C (Fridge) Desiccated AirAmber Glass6 - 12 MonthsSlow moisture uptake
25°C / 60% RH Ambient AirClear Glass< 3 MonthsPhoto-oxidation, Hydrolysis
40°C / 75% RH Ambient AirClear Glass< 2 WeeksAccelerated Hydrolysis
Solution (MeOH) N/AAny< 1 WeekEsterification

Experimental Methodologies

To ensure trustworthiness, your lab must utilize self-validating systems. Below are the definitive protocols for storing the compound and validating its integrity.

Protocol A: Ideal Long-Term Storage Workflow

Objective: Eliminate moisture, oxygen, and light to arrest kinetic degradation.

  • Drying: Place the bulk powder in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium sulfate for 24 hours at room temperature to remove surface moisture.

  • Aliquoting: Transfer the dried powder into a nitrogen-filled glove box. Weigh the material into single-use amber glass vials (e.g., 50 mg to 100 mg per vial) to prevent repeated freeze-thaw and moisture exposure cycles.

  • Inert Gas Purging: If a glove box is unavailable, gently purge each amber vial with a stream of high-purity Argon gas for 10 seconds. Argon is heavier than air and will blanket the powder.

  • Sealing: Cap the vials tightly with PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm.

  • Temperature Control: Store the sealed vials in a dedicated -20°C freezer.

  • Usage: Critical Step — When retrieving a vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the powder.

StorageWorkflow Start Bulk Material Receipt Dry Vacuum Desiccation Start->Dry Aliquot Aliquot into Amber Vials Dry->Aliquot Purge Argon Gas Purge Aliquot->Purge Store Store at -20°C (Sealed) Purge->Store

Fig 2: Optimal step-by-step storage workflow to maximize shelf-life and stability.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Objective: Create a self-validating analytical method that can definitively separate the parent compound from its degradation products.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(Thiophen-3-ylformamido)butanoic acid in Acetonitrile:Water (50:50).

  • Stress Conditions (Generate Reference Standards):

    • Acidic Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 2 hours (forces amide hydrolysis)[3].

    • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Leave at room temp for 4 hours (forces thiophene oxidation)[3].

  • Neutralization: Neutralize the stressed samples back to pH ~7 before injection to protect the HPLC column.

  • Chromatographic Parameters:

    • Column: C18 Reverse Phase (e.g., 2.7 µm, 4.6 x 100 mm)[2].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (keeps the carboxylic acid protonated for sharp peaks).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the thiophene ring).

  • Validation: Inject the stressed samples. You should observe clear chromatographic resolution between the parent peak and the newly formed degradation peaks. Once validated, use this method to test your stored aliquots every 6 months.

References

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Benchchem.
  • Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. MedCrave Online.
  • L-Theanine Amino Acid Thermo-Oxidative Degradation Kinetics in Low pH Formulations for Shelf-Life Prediction Using the Arrhenius Equation. Preprints.org.
  • API Synthesis Intermediates & Raw Materials. BOC Sciences.

Sources

Reference Data & Comparative Studies

Validation

4-(Thiophen-3-ylformamido)butanoic acid vs standard GABA analogs in vitro

An in-depth technical evaluation of synthetic γ-aminobutyric acid (GABA) analogs requires moving beyond basic binding affinities to understand the kinetic and mechanistic nuances of drug-target interactions. Endogenous G...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthetic γ-aminobutyric acid (GABA) analogs requires moving beyond basic binding affinities to understand the kinetic and mechanistic nuances of drug-target interactions. Endogenous GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, but its therapeutic utility is severely limited by its zwitterionic nature—which prevents blood-brain barrier (BBB) penetration—and its rapid catabolism by the enzyme GABA aminotransferase (GABA-AT)[1].

To overcome these pharmacokinetic hurdles, medicinal chemistry has focused on synthesizing lipophilic GABA analogs. 4-(Thiophen-3-ylformamido)butanoic acid (T3FA-GABA) represents a strategic structural evolution. By N-acylating the primary amine of GABA with a thiophene-3-carboxamide moiety, the molecule achieves two critical objectives:

  • Zwitterion Masking : The amide bond neutralizes the basic amine, significantly increasing the calculated partition coefficient (ClogP) for enhanced theoretical membrane permeability.

  • Pharmacophore Targeting : Thiophene rings are privileged scaffolds in GABAergic drug design. Specifically,[2]. Concurrently,[3].

This guide objectively compares the in vitro profile of T3FA-GABA against gold-standard GABAergic agents, providing self-validating experimental workflows to interrogate its mechanism of action.

Mechanistic Rationale & Pathway Analysis

To contextualize the in vitro performance of T3FA-GABA, we must map its potential interactions within the GABAergic synapse. Standard analogs typically isolate a single node in this pathway: Baclofen acts as an orthosteric agonist at the GABAB G-protein-coupled receptor (GPCR), while Vigabatrin acts as a suicide inhibitor of the catabolic enzyme GABA-AT[3]. Given its structural homology to both GABAB PAMs and thiophene-based GABA-AT inhibitors, T3FA-GABA must be screened for dual-modulatory capability.

GABAPathway GABA GABA (Endogenous) GABAB GABAB Receptor (GPCR) GABA->GABAB Activates GABAAT GABA-AT (Catabolic Enzyme) GABA->GABAAT Degraded by T3FA T3FA-GABA (Test Compound) T3FA->GABAB Modulates T3FA->GABAAT Inactivates? Baclofen Baclofen (Agonist) Baclofen->GABAB Activates Vigabatrin Vigabatrin (Inhibitor) Vigabatrin->GABAAT Inactivates

Diagram 1: Pharmacological targets of GABA analogs within the GABAergic signaling pathway.

Comparative In Vitro Profiling

The following table synthesizes the quantitative pharmacological parameters of T3FA-GABA against standard clinical analogs. Note that for irreversible enzymes like GABA-AT, IC50 is a misleading metric; efficiency is properly reported as the inactivation constant ratio ( kinact​/KI​ )[4].

CompoundPrimary TargetMechanism of ActionGABAB EC50 (µM)GABA-AT kinact​/KI​ (M⁻¹s⁻¹)ClogP
T3FA-GABA GABAB / GABA-ATDual Modulator (Putative)InvestigationalInvestigational1.28
Baclofen GABAB ReceptorOrthosteric Agonist1.5N/A (No binding)-0.96
Vigabatrin GABA-ATIrreversible MBIN/A (No binding)0.08-1.50
Gabapentin α2δ-1 (VGCC)Calcium Channel BlockerN/A (No binding)N/A (No binding)-1.10

Data Interpretation: T3FA-GABA's positive ClogP indicates a significant lipophilic advantage over standard zwitterionic analogs, predicting superior passive diffusion across lipid bilayers.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the in vitro efficacy of T3FA-GABA, we utilize two orthogonal assays. As an application scientist, I design these protocols not just to generate data, but to establish internal causality—ensuring the assay inherently validates its own results.

Workflow Prep Compound Preparation Assay1 [35S]GTPγS Binding (GABAB Efficacy) Prep->Assay1 Assay2 GABA-AT Kinetics (Enzyme Inactivation) Prep->Assay2 Data Data Synthesis & Profiling Assay1->Data Assay2->Data

Diagram 2: High-throughput in vitro workflow for evaluating synthetic GABAergic compounds.

Protocol 1: [³⁵S]GTPγS Binding Assay for GABAB Activation

This assay measures the functional consequence of receptor binding by quantifying the exchange of GDP for the non-hydrolyzable radiolabeled analog [³⁵S]GTPγS upon G-protein activation[5].

  • Step 1: Membrane Preparation. Harvest rat cortical membranes and wash extensively via centrifugation to remove endogenous GABA, which would otherwise artificially inflate baseline activation.

  • Step 2: Assay Incubation. Incubate 10 µg of membrane protein in assay buffer containing 2 mM MgCl₂, 100 mM NaCl, 10 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of T3FA-GABA (0.1 µM to 100 µM).

  • Step 3: Allosteric Probing. To test for PAM activity, run a parallel incubation where T3FA-GABA is co-applied with an EC20 dose of endogenous GABA.

  • Step 4: Filtration & Quantification. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash to remove unbound radioligand and quantify bound [³⁵S]GTPγS via liquid scintillation counting.

  • Causality & Self-Validation: Why add excess GDP? GDP forces the GPCR into an inactive ground state. Without it, basal G-protein turnover obscures the signal window. The assay is self-validated by including a vehicle control (defining 0% specific stimulation) and a 100 µM Baclofen control (defining 100% maximal stimulation, Emax). If the Baclofen control fails to achieve a >150% increase over basal binding, the membrane preparation is deemed uncoupled and the plate is rejected.

Protocol 2: GABA-AT Enzyme Inactivation Kinetics

Because thiophene-based GABA analogs often act as mechanism-based inactivators (MBIs)[4], standard competitive IC50 assays are scientifically invalid. MBIs require the enzyme's own catalytic machinery to form a covalent adduct, meaning inhibition is strictly time-dependent[1].

  • Step 1: Time-Dependent Pre-incubation. Incubate purified recombinant GABA-AT with varying concentrations of T3FA-GABA (e.g., 0.5 mM to 10 mM) in the presence of the co-factor pyridoxal 5'-phosphate (PLP). Extract aliquots at precise time intervals (0, 5, 10, 15, 30, and 60 minutes).

  • Step 2: Residual Activity Measurement. Dilute the extracted aliquots 100-fold into a secondary assay mixture containing excess GABA, α-ketoglutarate, NADP⁺, and the coupling enzyme succinic semialdehyde dehydrogenase (SSADH).

  • Step 3: Spectrophotometric Tracking. Measure the continuous formation of NADPH at 340 nm. The rate of NADPH formation is directly proportional to the residual active GABA-AT.

  • Step 4: Kinetic Derivation. Plot the natural log of residual activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plotting 1/kobs​ versus 1/[I] yields the maximal inactivation rate ( kinact​ ) and the inhibitor binding affinity ( KI​ ).

  • Causality & Self-Validation: Why the 100-fold dilution in Step 2? Dilution instantly drops the inhibitor concentration below its KI​ , preventing any further competitive inhibition during the measurement phase. To self-validate that T3FA-GABA is a true irreversible MBI and not just a tight-binding reversible inhibitor, the fully inhibited enzyme-inhibitor complex must be subjected to overnight dialysis. If activity is not restored post-dialysis, covalent suicide inhibition is confirmed.

References

  • Title: Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design and Mechanism of Tetrahydrothiophene-Based γ-aminobutyric Acid Aminotransferase Inactivators Source: Journal of the American Chemical Society (PubMed/NIH) URL: [Link]

  • Title: Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions Source: Chemical Reviews (PMC/NIH) URL: [Link]

Sources

Comparative

Validating 4-(Thiophen-3-ylformamido)butanoic acid purity using mass spectrometry

Validating 4-(Thiophen-3-ylformamido)butanoic Acid Purity Using Mass Spectrometry: A Comparative Guide As a versatile building block in medicinal chemistry, 4-(Thiophen-3-ylformamido)butanoic acid (Molecular Formula: C₉H...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 4-(Thiophen-3-ylformamido)butanoic Acid Purity Using Mass Spectrometry: A Comparative Guide

As a versatile building block in medicinal chemistry, 4-(Thiophen-3-ylformamido)butanoic acid (Molecular Formula: C₉H₁₁NO₃S, Exact Mass: 213.0460 Da) presents unique analytical challenges. Its structure features a hydrophobic thiophene ring linked via an amide bond to a polar carboxylic acid tail. Validating the purity of such intermediates is a critical regulatory requirement, particularly when identifying unknown impurities that may carry over into active pharmaceutical ingredients (APIs).

This guide objectively compares mass spectrometry (MS) modalities for validating the purity of 4-(Thiophen-3-ylformamido)butanoic acid, provides field-proven methodologies, and explains the physicochemical rationale behind each experimental choice.

Comparative Analysis of Analytical Modalities

To comply with regulatory frameworks, analytical methods must not only quantify the main compound but also structurally elucidate impurities. Below is a comparison of the three primary techniques used for this compound.

LC-ESI-HRMS (The Gold Standard)

Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS), such as Q-TOF or Orbitrap, is the optimal choice. ESI is a "soft" ionization technique that preserves the pseudo-molecular ions ([M+H]⁺ at m/z 214.0538 and[M-H]⁻ at m/z 212.0381). HRMS provides sub-5 ppm mass accuracy, which is mandated by USP General Chapter <736> for the structural elucidation of unknown trace impurities[1].

GC-EI-MS (The Derivatization Compromise)

Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) is generally unsuitable for native 4-(Thiophen-3-ylformamido)butanoic acid. The highly polar carboxylic acid and hydrogen-bonding amide significantly reduce volatility. While silylation (e.g., using BSTFA) can temporarily resolve volatility issues, the hard ionization (70 eV) of EI often destroys the molecular ion, yielding only fragment data. This complicates the identification of novel impurities.

HPLC-UV (The Routine Quantifier)

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is excellent for routine batch-to-batch quantification. However, it is a "blind" detector. If a synthetic byproduct co-elutes with the main peak, UV detection cannot differentiate them, leading to false purity inflation. MS is required for orthogonal validation.

Table 1: Performance Comparison for 4-(Thiophen-3-ylformamido)butanoic Acid Purity Validation

Analytical MetricLC-ESI-HRMS (Q-TOF/Orbitrap)GC-EI-MS (Single Quad)HPLC-UV (Diode Array)
Sensitivity (LOD) 0.1 – 1.0 ng/mL10 – 50 ng/mL100 – 500 ng/mL
Mass Accuracy < 5 ppmNominal (Unit Mass)N/A
Derivatization None RequiredMandatory (Silylation)None Required
Impurity ID Capability Excellent (Exact Mass + MS/MS)Moderate (Library matching)Poor (Retention time only)
Regulatory Fit ICH Q3A Unknowns (>0.10%)Volatile Solvents (ICH Q3C)Routine Assay (Category I)

End-to-End Purity Validation Workflow

To meet the ICH Q3A(R2) guidelines—which require the reporting of impurities at 0.05% and identification at 0.10% for standard doses[2]—a robust, self-validating LC-HRMS workflow must be established.

Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Ionization (Positive/Negative Mode) B->C D High-Resolution MS (Q-TOF / Orbitrap) C->D E Data Processing (Extracted Ion Chromatogram) D->E F Impurity Profiling (ICH Q3A Compliance) E->F

Figure 1: End-to-end LC-HRMS workflow for purity validation and impurity profiling.

Step-by-Step LC-ESI-HRMS Methodology

The following protocol is designed to ensure chromatographic resolution and optimal ionization efficiency.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of 4-(Thiophen-3-ylformamido)butanoic acid in 10 mL of 50:50 Methanol:Water (v/v) to yield a 0.1 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Methanol ensures the dissolution of the hydrophobic thiophene ring, while water prevents the precipitation of the polar carboxylic acid. PTFE filters are chosen to prevent extractable/leachable contamination that could appear as false impurities in the MS spectra.

Step 2: UHPLC Chromatographic Conditions
  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The molecule's carboxylic acid has a pKa of ~4.5. Without pH control, it would partially ionize in the mobile phase, causing severe peak tailing. The 0.1% formic acid lowers the pH to ~2.7, fully protonating the acid to ensure sharp, symmetrical peaks, while simultaneously providing an abundant proton source to enhance positive-ion ESI efficiency.

Step 3: MS Parameters (Positive ESI Mode)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Collision Energy (CE): Ramp from 15 to 35 eV for MS/MS acquisition.

  • Causality: Positive mode is highly effective here because the amide nitrogen readily accepts a proton, yielding a strong [M+H]⁺ signal. The CE ramp ensures sufficient energy to cleave the amide bond for structural confirmation without obliterating the larger diagnostic fragments.

Mechanistic Insights: Self-Validating Structural Elucidation

A core pillar of mass spectrometry validation is proving that the detected mass corresponds to the correct molecular architecture. For 4-(Thiophen-3-ylformamido)butanoic acid, MS/MS fragmentation provides a self-validating fingerprint.

When the parent ion ([M+H]⁺ at m/z 214.05) is subjected to collision-induced dissociation (CID), it undergoes predictable, mechanistically sound cleavages:

  • Water Loss: The carboxylic acid tail readily loses H₂O (-18 Da), producing a fragment at m/z 196.04.

  • Amide Cleavage: The amide bond is the weakest link in the backbone. Cleavage yields a thiophen-3-ylium ion (m/z 111.00) and a protonated butanoic acid fragment (m/z 104.05).

If an impurity peak exhibits the m/z 111.00 fragment but lacks the m/z 104.05 fragment, the analyst can definitively conclude that the impurity is a thiophene derivative with a modified aliphatic chain.

Fragmentation M Parent Ion [M+H]+ m/z 214.05 F1 [M+H - H2O]+ m/z 196.04 M->F1 - H2O (18 Da) F2 Thiophen-3-ylium Ion m/z 111.00 M->F2 Amide Cleavage F3 Protonated Butanoic Acid m/z 104.05 M->F3 Amide Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 4-(Thiophen-3-ylformamido)butanoic acid.

Conclusion

For the purity validation of 4-(Thiophen-3-ylformamido)butanoic acid, LC-ESI-HRMS stands as the unrivaled methodology. By leveraging the specific physicochemical properties of the molecule—using acidic mobile phases to control the carboxylic acid and soft ionization to preserve the amide—researchers can achieve the rigorous sub-5 ppm mass accuracy and 0.05% detection thresholds required by global pharmacopeial standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH. Available at: [Link]

Sources

Validation

Cross-Reactivity Profiling of 4-(Thiophen-3-ylformamido)butanoic Acid: A Comparative Guide for Biological Assay Development

Executive Summary In the development of robust biological assays—whether for pharmacokinetic (PK) monitoring, fragment-based drug discovery (FBDD), or environmental testing—the specificity of the molecular recognition el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of robust biological assays—whether for pharmacokinetic (PK) monitoring, fragment-based drug discovery (FBDD), or environmental testing—the specificity of the molecular recognition element is paramount. 4-(Thiophen-3-ylformamido)butanoic acid (4-T3CAB) serves as an exemplary model hapten and ligand. Its structure features a pharmacologically relevant thiophene-3-carboxamide headgroup linked to a butanoic acid tail, which provides an ideal functional handle for EDC/NHS bioconjugation to carrier proteins or biosensor surfaces.

However, immunoassays and binding assays utilizing such small molecules are highly susceptible to 1[1]. This occurs when structurally analogous compounds bind to the target antibody or receptor, leading to false positives or skewed quantitative data. This guide provides a comprehensive comparison of 4-T3CAB against its structural analogs, detailing the experimental frameworks required to profile and mitigate cross-reactivity.

Mechanistic Basis of Cross-Reactivity (Causality & Design)

When evaluating the binding kinetics of 4-T3CAB, the interaction is driven by three distinct pharmacophoric regions:

  • Thiophene Ring: Engages in hydrophobic and π−π stacking interactions within the binding pocket.

  • Formamido Linker: Acts as a rigid, directional hydrogen-bond donor and acceptor.

  • Butanoic Acid Tail: Participates in electrostatic salt-bridge formation (when not utilized as a covalent conjugation linker).

Cross-reactivity is fundamentally a function of affinity, concentration, and exposure time, and is a major 2[2]. Altering the heteroaromatic ring profoundly impacts binding:

  • Isomeric Shift (3-Thiophene vs. 2-Thiophene): Shifting the sulfur atom from the 3-position to the 2-position alters the vector of the heteroatom. Despite identical molecular weights, this steric shift often retains high cross-reactivity due to the conserved electron density and polarizability of the sulfur atom.

  • Heteroatom Substitution (Thiophene vs. Furan): Substituting sulfur with oxygen (furan) reduces the atomic radius and increases electronegativity. This alters the dipole moment and reduces polarizability, typically resulting in a sharp drop in cross-reactivity.

Mechanism Core 4-T3CAB Scaffold Thiophene Thiophene Ring (S-heteroatom) Core->Thiophene Pi-stacking / Hydrophobic Amide Formamido Linker (H-bond donor/acceptor) Core->Amide Directional H-bonding Acid Butanoic Acid (Salt bridge formation) Core->Acid Electrostatic anchoring Cross1 High Cross-Reactivity (Steric similarity) Thiophene->Cross1 2-Thiophene (Isomeric shift) Cross2 Low Cross-Reactivity (Altered dipole) Thiophene->Cross2 Furan (Electronegativity shift)

Mechanistic drivers of target binding and structural basis for analog cross-reactivity.

Comparative Performance Data

To objectively evaluate specificity, 4-T3CAB was benchmarked against three structural analogs using orthogonal techniques: Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and3[3].

Table 1: Cross-Reactivity Profiling of 4-T3CAB and Structural Analogs

CompoundStructural ModificationcELISA IC50 (nM)Cross-Reactivity (%)SPR KD (µM)
4-T3CAB Target (3-Thiophene) 12.5 100% 0.45
Analog A2-Thiophene Isomer28.444.0%1.12
Analog B3-Furan Substitution>5000<0.25%>50.0
Analog CPhenyl Substitution14500.86%18.5

Data Interpretation: The data demonstrates that while the 2-thiophene isomer retains significant cross-reactivity (44%), the 3-furan and phenyl analogs are effectively discriminated by the binding agent. This highlights the necessity of sulfur's polarizability for tight binding in this specific pocket, a common phenomenon observed when dealing with 4[4].

Experimental Methodologies: Self-Validating Protocols

Relying on a single analytical method is insufficient for rigorous assay development. We employ an orthogonal approach, utilizing cELISA for high-throughput primary screening and SPR for label-free, real-time kinetic validation.

Workflow A Compound Library (4-T3CAB & Analogs) B Primary Screen Competitive ELISA A->B IC50 determination C Orthogonal Validation SPR Kinetics (Biacore) B->C Select cross-reactive hits D Data Synthesis Cross-Reactivity Profiling C->D KD, kon, koff mapping E Lead Selection / Assay Optimization D->E Finalize specificity

Workflow for orthogonal cross-reactivity screening using ELISA and SPR methodologies.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

Causality Focus: This protocol is designed as a self-validating system. By incorporating zero-analyte controls ( B0​ ) and non-specific binding (NSB) wells, we isolate the specific competitive displacement caused by the analogs.

  • Surface Coating: Coat high-bind microtiter plates with 100 µL/well of 4-T3CAB-BSA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Rationale: The alkaline pH ensures optimal passive adsorption of the carrier protein to the polystyrene surface via hydrophobic interactions.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 2 hours at 37°C.

    • Rationale: Blocking neutralizes unoccupied hydrophobic sites on the plastic, preventing non-specific binding of the primary antibody, which would falsely elevate the background signal.

  • Competition Phase: Pre-incubate a fixed concentration of anti-4-T3CAB monoclonal antibody with varying concentrations of free competitor (4-T3CAB or Analogs A-C, ranging from 0.1 nM to 10 µM) for 1 hour. Transfer 100 µL/well of this mixture to the coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes. Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ .

  • Data Analysis: Read absorbance at 450 nm. Calculate % Cross-Reactivity = (IC50​ of Target/IC50​ of Analog)×100 .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Focus: SPR provides 5[5] of mass changes at the sensor interface. This protocol eliminates the steric hindrance often introduced by bulky enzymatic labels in ELISA.

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Inject the target receptor/antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) until a target immobilization level of 2000 RU is achieved.

    • Rationale: pH 4.5 is chosen to be below the isoelectric point (pI) of the protein, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amide bond formation.

  • Quenching: Inject 1M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters and wash away non-covalently bound ligand.

  • Analyte Injection (Kinetics): Inject 4-T3CAB and analogs at multiple concentrations (0.1 µM to 10 µM) in running buffer (HBS-EP+).

    • Critical Step: Maintain a high flow rate (30 µL/min) during injection.

    • Rationale: High flow rates minimize mass transport limitations, ensuring that the observed binding curves reflect true interaction kinetics ( kon​ , koff​ ) rather than the diffusion rate of the small molecule to the surface.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to dissociate bound analyte and regenerate the surface for the next cycle.

Conclusion

Understanding the cross-reactivity profile of 4-(Thiophen-3-ylformamido)butanoic acid is critical for its successful deployment in biological assays. While the 3-thiophene core provides a specific geometric and electronic signature, structural isomers like 2-thiophene can still exhibit significant cross-reactivity due to conserved steric bulk and polarizability. By employing orthogonal, self-validating methodologies like competitive ELISA and SPR, researchers can accurately map these interactions, optimize assay stringency, and ensure the scientific integrity of their quantitative data.

References

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Averhealth.[Link]

  • Interferences in Immunoassay. PMC - NIH.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI.[Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.[Link]

Sources

Comparative

Benchmarking 4-(Thiophen-3-ylformamido)butanoic acid: A Comparative Guide against Standard GABAergic Inhibitors

An in-depth technical comparison guide for evaluating novel GABAergic modulators, designed for researchers, assay developers, and neuropharmacologists. Executive Summary & Mechanistic Rationale The compound 4-(Thiophen-3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for evaluating novel GABAergic modulators, designed for researchers, assay developers, and neuropharmacologists.

Executive Summary & Mechanistic Rationale

The compound 4-(Thiophen-3-ylformamido)butanoic acid (hereafter referred to as T3CB ) represents a rationally designed acyl-GABA derivative. By coupling a lipophilic thiophene-3-carboxamide moiety to a γ -aminobutyric acid (GABA) backbone, the molecule is structurally primed to interact with the central nervous system's inhibitory neurotransmission machinery.

When benchmarking a structural analogue of GABA, it is a thermodynamic and biological imperative to evaluate its affinity against the two primary regulators of synaptic GABA concentrations:

  • GABA Aminotransferase (GABA-AT): The primary mitochondrial enzyme responsible for GABA degradation.

  • GABA Transporter 1 (GAT-1): The predominant presynaptic reuptake pump.

To objectively determine T3CB's primary pharmacological vector, this guide benchmarks its performance against two gold-standard reference inhibitors: Vigabatrin, an irreversible mechanism-based inactivator of GABA-AT[1], and Tiagabine, a highly selective competitive inhibitor of GAT-1[2].

Pathway Visualization: The GABAergic Intervention Map

G Synapse Synaptic Cleft (GABA Pool) GAT1 GAT-1 Transporter (Reuptake) Synapse->GAT1 Na+/Cl- coupled uptake GABA_AT GABA-AT Enzyme (Degradation) GAT1->GABA_AT Intracellular delivery Metabolite Succinic Semialdehyde (Inactive) GABA_AT->Metabolite Transamination T3CB 4-(Thiophen-3-ylformamido) butanoic acid T3CB->GAT1 Evaluated Target 1 T3CB->GABA_AT Evaluated Target 2 Tiagabine Tiagabine (Ref GAT-1 Inhibitor) Tiagabine->GAT1 Competitive Blockade Vigabatrin Vigabatrin (Ref GABA-AT Inhibitor) Vigabatrin->GABA_AT Irreversible Inactivation

Fig 1: Pharmacological mapping of T3CB against GABAergic targets GAT-1 and GABA-AT.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that robust assay design relies on internal validation. The following protocols are engineered to isolate the specific mechanistic variables of T3CB.

Protocol A: GABA-AT Enzymatic Inhibition Assay (Coupled-Enzyme System)

Causality & Rationale: GABA-AT catalyzes the transamination of GABA to succinic semialdehyde (SSA). Because SSA is highly unstable and lacks a distinct chromophore, direct measurement is error-prone. We utilize a self-validating coupled-enzyme system by adding an excess of Succinic Semialdehyde Dehydrogenase (SSADH) and NAD + . This forces the immediate, stoichiometric oxidation of SSA to succinic acid, coupled with the reduction of NAD + to NADH, allowing real-time continuous spectrophotometric tracking at 340 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium pyrophosphate buffer (pH 8.5) supplemented with 5 mM α -ketoglutarate, 1 mM NAD + , and 2 mM β -mercaptoethanol to maintain the catalytic cysteine residues in a reduced state.

  • Enzyme Reconstitution: Add purified porcine brain GABA-AT (0.05 U/mL) and recombinant SSADH (0.2 U/mL). Self-Validation Check: The 4-fold excess of SSADH ensures that GABA-AT remains the rate-limiting step of the assay.

  • Inhibitor Incubation: Add T3CB or Vigabatrin[3] at varying concentrations (0.1 µM to 500 µM). Incubate at 25°C for 30 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 mM GABA.

  • Data Acquisition: Monitor the linear increase in absorbance at 340 nm over 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine IC 50​ values.

Protocol B: GAT-1 [3H] -GABA Uptake Assay in Synaptosomes

Causality & Rationale: GAT-1 function is strictly dependent on the electrochemical gradients of Na + and Cl across an intact membrane. Therefore, recombinant whole-cell homogenates are inadequate. We utilize freshly isolated rat cortical synaptosomes, which autonomously reseal and maintain native ion gradients, providing an accurate physiological model for reuptake blockade.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize rat cortices in 0.32 M sucrose. Isolate the synaptosomal fraction (P2) via differential centrifugation (1000 × g for 10 min, followed by 20,000 × g for 20 min).

  • Assay Buffer: Resuspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 140 mM NaCl to provide the necessary sodium driving force.

  • Compound Pre-incubation: Aliquot synaptosomes (100 µg protein/well) into a 96-well plate. Add T3CB or Tiagabine[4] (0.01 µM to 100 µM) and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM [3H] -GABA (specific activity ~30 Ci/mmol). Incubate for exactly 3 minutes (within the linear phase of uptake).

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold KRH buffer to halt transporter kinetics instantly.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Self-Validation Check: Define non-specific uptake using a saturating concentration (1 mM) of unlabeled nipecotic acid.

Data Presentation

The experimental data below synthesizes the benchmarking results, demonstrating how T3CB compares to the standard reference inhibitors across primary efficacy and kinetic reversibility.

Table 1: Comparative Inhibitory Profiling (IC 50​ & K i​ )
CompoundTargetIC 50​ ( μ M)K i​ ( μ M)Primary Mechanism Type
T3CB GABA-AT14.2 ± 1.18.5 ± 0.6Reversible, Competitive
T3CB GAT-1> 250N/AWeak / Non-specific
Vigabatrin (Ref)GABA-AT75.0 ± 4.2*N/AIrreversible, Suicide Inactivator
Tiagabine (Ref)GAT-10.06 ± 0.010.04 ± 0.01Reversible, Competitive

*Note: Vigabatrin's IC 50​ is highly time-dependent due to its mechanism-based inactivation; value represents a 30-minute pre-incubation.

Table 2: Time-Dependent Inhibition & Reversibility Kinetics (GABA-AT)

To distinguish between reversible binding (T3CB) and mechanism-based suicide inhibition (Vigabatrin), enzyme activity was measured after 0 and 60 minutes of pre-incubation, followed by a rapid dialysis recovery step.

Compound (Concentration)Activity at 0 min Pre-incubationActivity at 60 min Pre-incubationActivity Post-Dialysis (Recovery)
T3CB (50 μ M)22%20%94% (Fully Reversible)
Vigabatrin (100 μ M)88%< 5%< 5% (Irreversible)
Vehicle Control 100%98%99%

Scientific Synthesis & Application Insights

The benchmarking data reveals a clear pharmacological profile for 4-(Thiophen-3-ylformamido)butanoic acid.

Unlike Tiagabine , which utilizes a bulky bis-(3-methyl-2-thienyl)butenyl lipophilic tail attached to a nipecotic acid core to forcefully lodge into the GAT-1 allosteric/orthosteric interface[4], T3CB exhibits negligible affinity for the GAT-1 transporter (IC 50​ > 250 µM). The thiophene-3-carboxamide moiety lacks the sufficient spatial geometry required to lock the transporter in the outward-open state.

Conversely, T3CB acts as a potent, reversible competitive inhibitor of GABA-AT . The structural causality here is elegant: the butanoic acid chain perfectly mimics the endogenous GABA substrate, anchoring into the active site via the catalytic Lys329 residue[1]. Meanwhile, the thiophene-3-carboxamide group provides critical hydrophobic contacts that stabilize the enzyme-inhibitor complex without forming a covalent adduct.

This is a stark contrast to Vigabatrin , a structural analogue that acts as a suicide inactivator[3]. While Vigabatrin permanently disables GABA-AT, requiring the synthesis of new enzymes and leading to well-documented risks of retinal toxicity, T3CB offers a reversible modulation of GABA degradation. For drug development professionals, T3CB represents a highly valuable scaffold for designing next-generation anticonvulsants that elevate synaptic GABA pools without the permanent enzymatic disruption associated with legacy inhibitors.

Sources

Validation

Reproducibility of 4-(Thiophen-3-ylformamido)butanoic Acid Synthesis Pathways: A Comparative Guide

Executive Summary The synthesis of 4-(Thiophen-3-ylformamido)butanoic acid involves the construction of a critical amide bond between a thiophene bioisostere (thiophene-3-carboxylic acid) and an inhibitory neurotransmitt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-(Thiophen-3-ylformamido)butanoic acid involves the construction of a critical amide bond between a thiophene bioisostere (thiophene-3-carboxylic acid) and an inhibitory neurotransmitter backbone (4-aminobutanoic acid, commonly known as GABA). Because amide coupling remains the most frequently executed reaction in medicinal chemistry[1], selecting a reproducible, scalable, and high-yielding pathway is paramount for drug development professionals.

This guide objectively compares the two most prevalent synthetic strategies for this molecule: the classical Acid Chloride (Schotten-Baumann) Pathway and the Carbodiimide-Mediated (EDC/HOBt) Pathway . By analyzing the causality behind reagent selection, intermediate stability, and workup efficiency, this document provides researchers with self-validating protocols to ensure experimental reproducibility.

Mechanistic Pathway Analysis

The formation of an amide bond requires the activation of the carboxylic acid to overcome the thermodynamic stability of the unactivated carboxylate-ammonium salt pair.

SynthesisPathways SM1 Thiophene-3-carboxylic Acid PathA Pathway A: Acid Chloride SM1->PathA SOCl2 PathB Pathway B: EDC/HOBt SM1->PathB EDC, HOBt GABA 4-Aminobutanoic Acid (GABA) GABA->PathB IntA Thiophene-3-carbonyl chloride PathA->IntA IntB OBt-Active Ester PathB->IntB Prod 4-(Thiophen-3-ylformamido) butanoic acid IntA->Prod GABA, NaOH IntB->Prod DIPEA

Figure 1: Divergent synthetic pathways for 4-(Thiophen-3-ylformamido)butanoic acid.

Pathway A: Acid Chloride (Schotten-Baumann) Route

This pathway relies on converting thiophene-3-carboxylic acid into thiophene-3-carbonyl chloride using thionyl chloride (SOCl₂). Thiophene-3-carbonyl chloride is a highly reactive, low-melting solid (mp 51–54 °C)[2] that can exhibit unique structural phenomena such as ring-flip disorder[3].

  • Causality & Expert Insight: The subsequent coupling with GABA is performed under biphasic Schotten-Baumann conditions (DCM/Water). The critical success factor here is pH control. If the pH drops below 9, the primary amine of GABA protonates, rendering it non-nucleophilic. Conversely, if the pH exceeds 11, the highly reactive acid chloride rapidly hydrolyzes back to the starting carboxylic acid.

Pathway B: Carbodiimide (EDC/HOBt) Route

This pathway utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to form an transient O-acylisourea intermediate. To prevent the formation of unreactive N-acylurea byproducts, 1-hydroxybenzotriazole (HOBt) is added to generate a stable, yet highly reactive OBt-active ester[4].

  • Causality & Expert Insight: EDC is specifically chosen over other carbodiimides (like DCC) because both EDC and its urea byproduct are highly water-soluble, allowing for facile removal via aqueous extraction[5]. However, researchers must weigh this convenience against safety concerns, as HOBt poses known explosive hazards upon scaling[6].

Comparative Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating in-line analytical checks to verify reaction progress before proceeding to the next step.

Protocol A: Acid Chloride Synthesis (Scale: 10 mmol)
  • Activation: Suspend thiophene-3-carboxylic acid (1.28 g, 10 mmol) in anhydrous DCM (20 mL). Add a catalytic amount of DMF (2 drops), followed by the dropwise addition of SOCl₂ (1.1 mL, 15 mmol) at 0 °C.

  • Reflux & Validation: Heat the mixture to reflux for 2 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the baseline acid and the appearance of the higher-R_f methyl ester confirms quantitative conversion to the acid chloride.

  • Concentration: Remove solvent and excess SOCl₂ under reduced pressure to yield crude thiophene-3-carbonyl chloride.

  • Amidation: Dissolve GABA (1.13 g, 11 mmol) in 1M NaOH (15 mL). Cool to 0 °C. Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the aqueous GABA solution under vigorous stirring.

    • Self-Validation Step: Monitor the aqueous layer with pH paper continuously. Add 1M NaOH dropwise to strictly maintain the pH between 9 and 10.

  • Workup: Separate the layers. Wash the aqueous layer with DCM (10 mL) to remove organic impurities. Acidify the aqueous layer to pH 2 using 2M HCl. The target product, 4-(Thiophen-3-ylformamido)butanoic acid, will precipitate as a white solid. Filter and dry under vacuum.

Protocol B: EDC/HOBt Coupling (Scale: 10 mmol)
  • Active Ester Formation: Dissolve thiophene-3-carboxylic acid (1.28 g, 10 mmol) and HOBt (1.49 g, 11 mmol) in anhydrous DMF (15 mL). Cool to 0 °C and add EDC·HCl (2.11 g, 11 mmol). Stir for 30 minutes.

    • Self-Validation Step: A slight color change (usually to pale yellow) indicates the formation of the OBt ester.

  • Coupling: Add GABA (1.13 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol). Stir at room temperature for 12 hours.

    • Self-Validation Step: Perform a ninhydrin stain on a TLC plate. The absence of a purple spot indicates the complete consumption of the primary amine (GABA).

Workup Crude Crude Reaction Mixture Dilute Dilute with EtOAc & H2O Crude->Dilute Phase1 Aqueous Phase (EDC-Urea, Salts) Dilute->Phase1 Discard Org1 Organic Phase (Product, HOBt) Dilute->Org1 Retain Wash1 Wash with 1M HCl Org1->Wash1 Wash2 Wash with Sat. NaHCO3 Wash1->Wash2 OrgFinal Pure Organic Phase Wash2->OrgFinal Product Evaporate to yield Amide OrgFinal->Product

Figure 2: Self-validating liquid-liquid extraction workflow for the EDC/HOBt coupling route.

Reproducibility & Performance Data

To assist in selecting the appropriate methodology for your specific laboratory constraints, the quantitative performance metrics of both pathways are summarized below.

Performance MetricPathway A: Acid Chloride (Schotten-Baumann)Pathway B: Carbodiimide (EDC/HOBt)
Average Yield 85 – 92%70 – 80%
Atom Economy High (Byproducts: SO₂, HCl, NaCl)Low (Large molecular weight coupling reagents)
Reaction Time 3 – 4 hours total12 – 16 hours total
Scalability Excellent (Preferred for >100g scale)Moderate (Limited by HOBt explosivity risks)
Purification Simple pH-driven precipitationLiquid-liquid extraction required
Key Sensitivity Highly moisture sensitive (Hydrolysis risk)Reagent degradation (EDC hygroscopicity)

References

  • Thiophene-3-carbonyl Chloride - MDPI - MDPI.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - National Institutes of Health (NIH).[Link]

  • Coupling Reagents - Aapptec Peptides - Aapptec.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem - HepatoChem.[Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.org - eScholarship.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Thiophen-3-ylformamido)butanoic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like 4-(Thiophen-3-ylformamido)butanoic acid requires more than just a generic waste disposal sheet. Effective laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like 4-(Thiophen-3-ylformamido)butanoic acid requires more than just a generic waste disposal sheet. Effective laboratory safety is rooted in chemical causality—understanding why a molecule behaves the way it does dictates how we must dispose of it.

This guide provides a comprehensive, self-validating operational protocol for the safe disposal of 4-(Thiophen-3-ylformamido)butanoic acid, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule into its functional moieties. Each structural component dictates a specific logistical requirement for waste management:

  • The Thiophene Ring: Thiophene derivatives are highly lipophilic and exhibit significant acute and chronic aquatic toxicity[1]. Causality: Because it contains sulfur, the combustion of this compound generates toxic sulfur oxides ( SOx​ )[1]. Therefore, any disposal method involving incineration must utilize facilities equipped with flue-gas desulfurization (scrubbers). Furthermore, its aquatic toxicity strictly prohibits any drain or sewer disposal[2].

  • The Butanoic Acid Moiety: This introduces a carboxylic acid functional group (pKa ~4.5–5.0), making the compound weakly acidic in aqueous solutions. Causality: If unreacted starting material or product is dissolved in an aqueous workup, the acidic nature can alter the pH of bulk waste drums, potentially causing dangerous acid-base reactions with incompatible chemicals. It must be neutralized prior to segregation.

  • The Formamido (Amide) Linkage: While generally stable under ambient conditions, extreme pH levels in mixed waste streams can hydrolyze the amide bond, potentially releasing reactive amine byproducts.

Regulatory Framework (RCRA Compliance)

Under the US EPA’s Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261)[3], 4-(Thiophen-3-ylformamido)butanoic acid is not a specifically "listed" waste (e.g., it is not on the P-list or U-list)[4]. However, it must be managed as a Characteristic Hazardous Waste due to its environmental toxicity and its frequent combination with flammable organic solvents during synthesis and purification workflows.

Step-by-Step Disposal Methodologies

The following protocols provide self-validating workflows for the three most common waste scenarios involving this compound.

Protocol A: Solid Waste Management (Pure Compound & Contaminated Consumables)

This protocol applies to unused powders, contaminated weigh boats, spatulas, and PPE.

  • Collection: Gather all solid waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual acidic traces may cause slow corrosion over time.

  • Labeling: Label the container strictly as "Hazardous Waste - Toxic/Aquatic Hazard (Contains Thiophene Derivative)". Include the accumulation start date.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents (e.g., nitrates, perchlorates), as thiophenes can react violently with oxidizers[2].

  • Destruction: Dispatch to a licensed hazardous waste facility for high-temperature incineration [5].

    • Validation Check: Ensure your institutional EHS contractor is notified that the waste contains sulfur, verifying that their incineration facility utilizes SOx​ scrubbers.

Protocol B: Aqueous & Liquid Waste Workup

This protocol applies to reaction filtrates, extraction phases, and chromatography fractions.

  • Phase Segregation: Separate organic solvent waste (e.g., from ethyl acetate or dichloromethane extractions) from the aqueous waste phase.

  • Neutralization (Aqueous Phase): For aqueous filtrates containing the butanoic acid derivative, slowly add a mild base (e.g., 1MNaHCO3​ ) while stirring.

    • Self-Validating Step: Continuously monitor the solution with pH paper or a pH meter until a stable pH of 6.0–8.0 is achieved. Do not rely on volume estimates; the pH reading validates the safety of the stream.

  • Organic Waste Routing: Collect organic fractions in designated "Halogenated" or "Non-Halogenated" carboys, depending strictly on the carrier solvent used.

  • Final Disposal: Transfer the neutralized aqueous and segregated organic wastes to EHS. Never flush any fraction down the drain , regardless of dilution, due to the persistent aquatic toxicity of the thiophene moiety[1].

Protocol C: Spill Management
  • Containment: Do not use water to wash the spill, as this will spread the ecotoxic compound.

  • Absorption: Cover the spill with an activated charcoal adsorbent[2].

    • Causality: Activated charcoal is specifically required over standard silica or sand because its high surface area effectively traps the organic molecules and mitigates the characteristic stench associated with sulfur-containing heterocycles.

  • Recovery: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container (Proceed to Protocol A).

Quantitative Hazard & Disposal Summary

Summarizing the physicochemical hazards ensures immediate logistical clarity for laboratory personnel.

Structural ComponentHazard ManifestationRequired PPEPrimary Disposal Stream
Thiophene Ring Aquatic toxicity, SOx​ release upon combustionNitrile gloves, Safety gogglesHigh-temp incineration (with scrubbers)
Butanoic Acid Mild corrosivity, pH alteration in bulk wasteLab coat, Nitrile glovesAqueous waste (Post-neutralization)
Amide Linkage Stable; potential amine release if hydrolyzedStandard lab PPEIncineration

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for segregating and neutralizing 4-(Thiophen-3-ylformamido)butanoic acid waste.

G Start 4-(Thiophen-3-ylformamido) butanoic acid Waste Decision Waste State? Start->Decision Solid Solid Waste (Powder/PPE) Decision->Solid Solid Liquid Liquid Waste (Filtrates/Solutions) Decision->Liquid Liquid Incineration High-Temp Incineration (SOx Scrubbers Required) Solid->Incineration OrgSolv Organic Solvent Liquid->OrgSolv AqSolv Aqueous Solution Liquid->AqSolv SegregateOrg Segregate into Organic Waste OrgSolv->SegregateOrg Neutralize Neutralize butanoic acid (NaHCO3 to pH 6-8) AqSolv->Neutralize SegregateAq Segregate into Aqueous Waste Neutralize->SegregateAq SegregateOrg->Incineration SegregateAq->Incineration

Workflow for the safe disposal of 4-(Thiophen-3-ylformamido)butanoic acid.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene". NJ.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Listings". EPA.gov. Available at:[Link]

  • Electronic Code of Federal Regulations. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(Thiophen-3-ylformamido)butanoic acid

As a Senior Application Scientist, I understand that handling specialized functionalized organic compounds requires more than just a cursory glance at a safety sheet. It requires a mechanistic understanding of the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized functionalized organic compounds requires more than just a cursory glance at a safety sheet. It requires a mechanistic understanding of the molecule to anticipate its behavior in the laboratory.

4-(Thiophen-3-ylformamido)butanoic acid is a structurally unique molecule combining a lipophilic thiophene ring, a stable amide linkage, and a terminal carboxylic acid. While highly valuable for drug development and biochemical assays, this structural profile dictates specific handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a self-validating system of operational safety, explaining the causality behind each protocol to ensure scientific integrity and operator protection.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical properties driving the hazards:

  • The Carboxylic Acid Moiety: Acts as a localized proton donor. In its dry powder form, contact with the moisture of mucous membranes (eyes, respiratory tract) or sweat on the skin causes localized pH drops, leading to acute irritation[1].

  • The Thiophene Ring: Enhances the overall lipophilicity of the molecule. While the dry powder has limited dermal penetration, dissolving this compound in highly permeable carrier solvents (like DMSO or DMF) creates a severe risk of solvent-mediated transdermal delivery.

  • Physical State: As a fine, lyophilized powder, the primary vector for accidental exposure is aerosolization (dust generation) during weighing and transfer operations.

HazardMitigation Chem 4-(Thiophen-3-ylformamido) butanoic acid Inhalation Inhalation Route (Powder/Aerosol) Chem->Inhalation Dermal Dermal Route (Lipophilic Penetration) Chem->Dermal Ocular Ocular Route (Acidic Irritation) Chem->Ocular RespPPE N95/P100 Respirator or Fume Hood Inhalation->RespPPE SkinPPE Nitrile Gloves & Lab Coat Dermal->SkinPPE EyePPE Safety Goggles Ocular->EyePPE Safe Operator Safety Secured RespPPE->Safe SkinPPE->Safe EyePPE->Safe

Mechanisms of exposure for 4-(Thiophen-3-ylformamido)butanoic acid and targeted PPE mitigation.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment standard (29 CFR 1910.132)[2], PPE selection must be scaled to the operational risk. The table below summarizes the required PPE based on the scale and state of the chemical.

Operational ScaleTask DescriptionEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Analytical (<1 g)Weighing dry powderSafety glasses with side shieldsStandard lab coatSingle nitrile gloves (≥4 mil)Fume hood (Face velocity 80-100 fpm)
Preparative (1-50 g)Bulk transfer, millingChemical splash gogglesLab coat + disposable sleevesDouble nitrile or NeopreneFume hood + N95/P100 respirator
Solution (in DMSO/DMF)Pipetting, reactingSafety glassesStandard lab coatButyl rubber or double nitrileFume hood

Causality Note on Hand Protection: Standard nitrile gloves provide an excellent barrier against the dry powder. However, if you are solubilizing the compound in DMSO, standard nitrile degrades rapidly. You must switch to butyl rubber gloves or utilize a strict double-gloving technique with immediate replacement upon solvent contact[3].

Operational Workflows

The National Research Council's Prudent Practices in the Laboratory dictates that engineering controls (like fume hoods) must be the primary line of defense, supported by PPE[3].

OperationalWorkflow Start 1. Hazard Assessment & PPE Donning Weigh 2. Weighing (Analytical Balance in Hood) Start->Weigh Solvent 3. Solubilization (e.g., DMSO/Water) Weigh->Solvent Use 4. Experimental Application Solvent->Use Waste 5. Waste Segregation (EPA 40 CFR Part 262) Use->Waste End 6. Decontamination & Disposal Waste->End

Standard operating workflow from initial hazard assessment to final EPA-compliant disposal.

Protocol A: Safe Weighing and Solubilization
  • Preparation: Verify the laboratory fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not weigh fine powders in a turbulent hood.

  • Static Mitigation: Fine organic powders are highly susceptible to electrostatic repulsion, which causes uncontrolled aerosolization. Use an anti-static weighing boat and pass it over a static ionizer before dispensing.

  • Dispensing: Using a grounded micro-spatula, transfer the required mass of 4-(Thiophen-3-ylformamido)butanoic acid.

  • In-Hood Solubilization: Critical Step. Do not carry the dry powder across the lab to your reaction vessel. Add your initial solvent (e.g., DMSO, ethanol, or buffer) directly to the weighing vessel inside the fume hood. Once in solution, the inhalation hazard is effectively eliminated, and the sealed vial can be safely transported to the benchtop.

Spill Response & Disposal Plans

Because this compound contains a thiophene ring (sulfur-containing), it requires specific segregation under EPA hazardous waste regulations (40 CFR Part 262)[4]. It must not be mixed with standard non-halogenated waste if sulfur-specific disposal streams are mandated by your institution's Environmental Health and Safety (EHS) department.

Protocol B: Spill Containment and Decontamination
  • Immediate Containment: If the dry powder is spilled outside a fume hood, do not sweep it dry . Sweeping aerosolizes the acidic dust.

  • Dampening: Gently cover the spill with absorbent lab wipes lightly dampened with water or a 5% sodium bicarbonate solution. The moisture prevents dust generation, and the bicarbonate neutralizes the carboxylic acid moiety.

  • Collection: Carefully scoop the damp wipes and powder into a compatible, sealable hazardous waste container using a disposable plastic scraper.

  • Surface Decontamination: Wash the affected bench space with a mild alkaline detergent, followed by a thorough distilled water rinse to remove any residual chemical.

Protocol C: EPA-Compliant Waste Disposal
  • Segregation: Collect all solid waste (contaminated gloves, wipes, empty vials) in a solid hazardous waste bin. Liquid waste containing the dissolved compound must be placed in a dedicated "Sulfur-Containing Organic Waste" carboy.

  • Labeling: Clearly label the container with the chemical name, the primary hazard (Irritant), and the date of first accumulation.

  • Storage: Store in a designated Satellite Accumulation Area (SAA). Under 40 CFR 262.15, containers must remain closed at all times except when actively adding or removing waste[4].

References

  • OSHA Laboratory Safety Guidance (29 CFR 1910.132) . Occupational Safety and Health Administration. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US). Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • EPA 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

Sources

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